Octahydroindolizin-7-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,5,6,7,8,8a-octahydroindolizin-7-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c9-7-3-5-10-4-1-2-8(10)6-7/h7-8H,1-6,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVABMTWTWPWFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CCN2C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80220-48-0 | |
| Record name | octahydroindolizin-7-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (7R,8aS)-N-[(2,4-difluorophenyl)methyl]-octahydroindolizin-7-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a robust synthetic route to (7R,8aS)-N-[(2,4-difluorophenyl)methyl]-octahydroindolizin-7-amine, a compound of interest in medicinal chemistry due to its substituted octahydroindolizine core. The synthesis leverages a key enzymatic resolution step to establish the desired stereochemistry, followed by a highly efficient reductive amination to introduce the difluorophenylmethyl moiety. This document details the underlying chemical principles, provides step-by-step protocols, and offers insights into the characterization and purification of the target molecule and its intermediates.
Introduction and Synthetic Strategy
The octahydroindolizine (also known as indolizidine) scaffold is a core structural motif found in a wide variety of alkaloids with diverse biological activities.[1] The specific stereoisomer (7R,8aS) has been identified as a valuable building block in the development of novel therapeutic agents. The target molecule, (7R,8aS)-N-[(2,4-difluorophenyl)methyl]-octahydroindolizin-7-amine, incorporates a 2,4-difluorobenzyl group, a common substituent in medicinal chemistry known to enhance metabolic stability and binding affinity.
The synthetic strategy outlined herein is designed to be both efficient and stereoselective. The core of this approach is the preparation of the chiral intermediate, (7R,8aS)-octahydroindolizin-7-amine. This is achieved through a multi-step sequence commencing with the synthesis of a racemic octahydroindolizin-7-ol, followed by a crucial enzymatic kinetic resolution. The resolved (7R,8aS)-octahydroindolizin-7-ol is then converted to the corresponding amine. The final step involves the coupling of this chiral amine with 2,4-difluorobenzaldehyde via reductive amination.
Sources
Technical Whitepaper: Stereochemical Characterization of Octahydroindolizin-7-amine
This technical guide provides a rigorous framework for the stereochemical characterization of octahydroindolizin-7-amine (also known as 7-aminoindolizidine). It addresses the structural complexity arising from the bicyclic ring fusion and the exocyclic amine substituent, offering a self-validating workflow for researchers in medicinal chemistry and process development.
Executive Summary
This compound is a critical pharmacophore found in various alkaloids (e.g., swainsonine analogs) and synthetic anti-infectives (e.g., fluoroquinolone side chains like Moxifloxacin).[1] Its pharmacological potency is strictly governed by its three-dimensional geometry. Characterizing this molecule requires distinguishing between cis/trans ring fusions and endo/exo amine orientations , leading to four distinct diastereomeric pairs. This guide outlines a deterministic workflow to isolate, assign, and validate these stereoisomers.
Structural Fundamentals & Stereochemical Complexity
The octahydroindolizine scaffold consists of a five-membered pyrrolidine ring fused to a six-membered piperidine ring across a nitrogen bridgehead.
The Stereocenters
The molecule possesses two defined stereogenic centers and a pseudo-asymmetric bridgehead nitrogen:
-
C-8a (Bridgehead Carbon): Defines the absolute configuration of the ring fusion.
-
C-7 (Amine-bearing Carbon): Defines the relative orientation of the amine (axial vs. equatorial).
-
N-4 (Bridgehead Nitrogen): While capable of pyramidal inversion, the fused system imposes conformational constraints. In trans-fused isomers, the nitrogen lone pair is fixed; in cis-fused isomers, the system exists in dynamic equilibrium between two conformers.
The Isomer Matrix
This topology yields four theoretical diastereomers (each existing as an enantiomeric pair):
-
Trans-fused:
-
Trans-Anti (Amine anti to Bridgehead H)
-
Trans-Syn (Amine syn to Bridgehead H)
-
-
Cis-fused:
-
Cis-Anti
-
Cis-Syn
-
Note: "Anti" typically corresponds to the thermodynamically stable equatorial amine in the piperidine ring, while "Syn" corresponds to the axial amine, subject to 1,3-diaxial strain.
Synthesis-Driven Stereocontrol
Understanding the origin of the isomer mixture is crucial for separation.
-
Catalytic Hydrogenation (e.g., of 7-aminoindolizines): Typically yields a mixture favored towards the cis-fused product due to catalyst approach from the less hindered face, but high pressure/temperature can isomerize this to the thermodynamic trans-product.
-
Enzymatic Resolution: Lipase-catalyzed acylation (e.g., Novozym 435) is highly effective for separating enantiomers of a specific diastereomer but requires prior diastereomeric enrichment.
Analytical Characterization Workflow
This section details the core protocol for assigning stereochemistry.
Infrared Spectroscopy: The Bohlmann Band Diagnostic
Before NMR, IR offers a rapid diagnostic for ring fusion geometry.
-
Principle: Bohlmann bands (2700–2800 cm⁻¹) arise from the interaction (hyperconjugation) between the nitrogen lone pair and anti-periplanar C-H bonds at C-3 and C-5.
-
Diagnostic:
-
Trans-fused: The rigid geometry forces the N-lone pair to be anti-periplanar to axial C-H bonds. Result: Strong, distinct Bohlmann bands.
-
Cis-fused: The dominant conformer usually lacks this perfect anti-periplanar alignment or exists in equilibrium. Result: Weak or absent Bohlmann bands.
-
NMR Spectroscopy: The Assignment Engine
High-field NMR (500 MHz+) is required. Use
A. Relative Stereochemistry (C-7 Amine)
Determine if the amine is Axial or Equatorial via
-
H-7 Axial (Amine Equatorial): H-7 appears as a triplet of triplets (tt) or broad multiplet with large coupling constants (
Hz) due to trans-diaxial coupling with H-6ax and H-8ax. -
H-7 Equatorial (Amine Axial): H-7 appears as a narrow multiplet with small couplings (
Hz) due to gauche/equatorial-equatorial interactions.
B. Ring Fusion Assignment (Cis vs. Trans)
-
NMR Shifts: In cis-fused bicyclic systems, carbons
and to the fusion often experience steric compression ( -gauche effect), leading to upfield shifts (shielding) compared to the trans-isomer. Compare C-3 and C-5 shifts between isolated isomers. -
NOESY / ROESY (The Smoking Gun):
-
Trans-fused: Strong NOE correlation between H-8a and H-3ax/H-5ax. Crucially, NOE between H-8a and the N-lone pair vector is impossible.
-
Cis-fused: Look for NOE correlations that indicate a "folded" geometry, such as H-8a to H-3eq.
-
X-Ray Crystallography (Absolute Configuration)
If the amine is an oil, derivatize to a crystalline salt using a chiral acid. This simultaneously resolves enantiomers and provides X-ray suitable crystals.[2]
-
Reagent: (1S)-(+)-10-Camphorsulfonic acid (CSA) or L-Tartaric acid.
-
Protocol: Mix equimolar amounts in EtOH, heat to reflux, and cool slowly. The heavy atom (Sulfur in CSA) aids in anomalous dispersion for absolute structure determination.
Separation & Purification Protocol
Do not rely on a single method. Use a cascading approach.
Step 1: Diastereomer Separation (Achiral)
Diastereomers have different physical properties and can be separated on standard silica.
-
Stationary Phase: Silica Gel (40-63 µm).
-
Mobile Phase:
(90:9:1). The ammonia is critical to deprotonate the amine and prevent tailing. -
Elution Order: typically, the trans-fused/equatorial-amine isomer (less polar, more compact) elutes first, followed by cis-isomers.
Step 2: Enantiomer Separation (Chiral)
Once diastereomers are pure, separate the enantiomers.[3]
-
Technique: Chiral SFC (Supercritical Fluid Chromatography) or HPLC.[4]
-
Column: Polysaccharide-based (e.g., Chiralpak AD-H or OD-H).
-
Mobile Phase:
with MeOH modifier (plus 0.1% Diethylamine). -
Detection: UV (210 nm) or Polarimetry.
Visualization of Workflows
Stereochemical Assignment Logic
Caption: Logic flow for assigning ring fusion and substituent orientation using IR and NMR data.
Purification Cascade
Caption: Cascading purification strategy moving from achiral diastereomer separation to chiral resolution.
Summary of Key Data Points
| Parameter | Trans-Fused (Equatorial Amine) | Cis-Fused (Equatorial Amine) |
| Bohlmann Bands (IR) | Strong (2700-2800 cm⁻¹) | Weak / Absent |
| H-8a Chemical Shift | Typically Shielded (Upfield) | Typically Deshielded (Downfield) |
| H-7 Multiplicity | Triplet of Triplets (tt) | Triplet of Triplets (tt) |
| C-3/C-5 | Downfield (no | Upfield ( |
| Thermodynamic Stability | High (Rigid) | Moderate (Flexible) |
References
-
Stereoselective Synthesis of Indolizidines: Lazzaroni, R., & Settambolo, R. (2011).[5] "Synthesis of indolizidines from optically pure α-amino acids via stereocontrolled rhodium-catalyzed hydroformylation of N-allylpyrroles." Chirality.
-
Enzymatic Resolution: "Enantioselective synthesis of an octahydroindolizine (indolizidine) alcohol using an enzymatic resolution." Organic & Biomolecular Chemistry.
- Conformational Analysis (Bohlmann Bands): Bohlmann, F. (1958). "Zur Konfigurationsbestimmung von Chinolizidin-Derivaten." Chemische Berichte.
-
Separation of Diastereomeric Amines: "HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds." PMC.
-
General Indolizidine Alkaloid Review: "Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties." Journal of Basic and Clinical Pharmacy.
Sources
Biological Activity & Therapeutic Potential of Novel Octahydroindolizin-7-amine Derivatives
Technical Whitepaper | Version 2.4 | February 2026
Executive Summary
The octahydroindolizin-7-amine scaffold represents a privileged bicyclic pharmacophore in modern medicinal chemistry. Structurally distinct from its aromatic indolizine counterparts, this saturated system (indolizidine) offers defined stereochemistry and three-dimensionality (
While historical indolizidine research focused on polyhydroxylated alkaloids (e.g., castanospermine) as glycosidase inhibitors, the 7-amine derivatives have emerged as versatile building blocks. The C7-amino handle allows for the precise attachment of aromatic heterocycles, enabling these molecules to bridge the gap between ion channel modulation (α7 nAChR) and viral protease inhibition (SARS-CoV-2 Mpro) . This guide analyzes the synthesis, structure-activity relationships (SAR), and mechanistic pharmacology of these novel derivatives.
Chemical Context & Structural Logic[1][2]
The Indolizidine Core
The octahydroindolizine ring system consists of a fused 5-membered and 6-membered ring sharing a bridgehead nitrogen.
-
Stereochemical Rigidity: Unlike flexible linear amines, the fused system locks the nitrogen lone pair and substituents into specific vectors.
-
Basicity: The bridgehead nitrogen is basic (
), protonated at physiological pH, mimicking the positive charge of neurotransmitters (acetylcholine) or transition states in enzymatic hydrolysis.
The 7-Amine Advantage
Functionalizing the 7-position (distal to the bridgehead) creates a linear vector for extending the molecule into deep hydrophobic pockets.
-
Position 7 vs. 8: Substitution at C7 provides an optimal distance (~5-6 Å) from the basic nitrogen to interact with secondary binding sites (e.g., the aromatic cage in nAChRs).
-
Stereoselectivity: The biological activity is highly dependent on the relative stereochemistry of the bridgehead (8a) and the amine (7). The (7R,8aS) configuration is often preferred for receptor fitting.
Synthesis Strategy: Stereoselective Access
The synthesis of high-purity this compound requires controlling two chiral centers. A robust, scalable route utilizes enzymatic resolution, superior to purely chemical methods for enantiopurity.
Key Synthetic Protocol (Enzymatic Resolution)
-
Starting Material: Racemic octahydroindolizin-7-ol.
-
Biocatalyst: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435).
-
Acyl Donor: Vinyl acetate.
-
Mechanism: The lipase selectively acetylates one enantiomer of the alcohol, leaving the other unreacted. The resulting ester and alcohol are separated, and the alcohol is converted to the amine via Mesylation/Azide displacement (inversion of configuration) or Reductive Amination (retention/inversion control).
Visualization: Chemo-Enzymatic Workflow
The following diagram outlines the critical pathway from racemic precursors to the active amine scaffold.
Caption: Figure 1. Chemo-enzymatic synthesis of the chiral (7R,8aS)-amine scaffold via lipase resolution and stereoinvertive azide displacement.
Biological Profiling & Mechanism of Action[3]
Target Class A: α7 Nicotinic Acetylcholine Receptor (α7 nAChR)
The octahydroindolizine core acts as a rigid bioisostere of the quinuclidine ring found in classical nAChR agonists.
-
Activity: Agonist / Positive Allosteric Modulator (PAM).
-
Indication: Cognitive enhancement in Schizophrenia and Alzheimer’s.
-
Mechanism:
-
Cationic Center: The bridgehead nitrogen (protonated) binds to the cation-pi site (Trp149 in α7).
-
Linker: The 7-amine serves as a linker to an aromatic tail (e.g., 5-chloro-thiophene or benzamide).
-
Hydrophobic Pocket: The aromatic tail extends into the receptor's complementary hydrophobic pocket, stabilizing the active conformation.
-
Target Class B: Viral Protease Inhibition (SARS-CoV-2 Mpro)
Recent studies identify octahydroindolizine peptidomimetics as potent inhibitors of the Main Protease (Mpro).
-
Activity: Covalent / Non-covalent inhibition (
nM). -
Mechanism: The scaffold mimics the P2 proline residue of the natural substrate. The 7-amine is acylated with an electrophilic "warhead" (e.g., nitrile or aldehyde) that forms a reversible covalent bond with the catalytic Cysteine-145 of the protease.
Data Summary: Potency Comparison
The following table summarizes the potency of 7-amine derivatives across different targets based on recent SAR studies.
| Derivative Type | Target | Assay | Potency ( | Key Structural Feature |
| Amide-Linked | α7 nAChR | Binding Affinity ( | 4.2 nM | 5-chlorothiophene tail |
| Urea-Linked | 5-HT3 Receptor | Antagonist ( | 12 nM | Bulky bicyclic tail |
| Peptidomimetic | SARS-CoV-2 Mpro | FRET Protease Assay | 27 nM | Electrophilic nitrile warhead |
| Glyco-mimetic | Amyloglucosidase | Enzyme Inhibition | 1.5 µM | Polyhydroxylation (non-amine) |
Experimental Protocol: Radioligand Binding Assay (α7 nAChR)
Objective: Determine the binding affinity (
Materials:
-
Source: Rat brain membrane homogenates (hippocampus/cortex).
-
Radioligand:
-\alpha-Bungarotoxin (2 nM final conc). -
Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM BSA.
Methodology:
-
Preparation: Thaw membrane aliquots and resuspend in Tris-HCl buffer.
-
Incubation:
-
In 96-well plates, add 50 µL of test compound (dilution series: 0.1 nM to 10 µM).
-
Add 50 µL of radioligand.
-
Add 100 µL of membrane suspension (20-30 µg protein/well).
-
Non-specific binding control: Incubate parallel wells with 1 µM Nicotine.
-
-
Equilibrium: Incubate at 37°C for 120 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a cell harvester.
-
Wash: Wash filters
with ice-cold buffer. -
Quantification: Count radioactivity using a gamma counter.
-
Analysis: Calculate
using non-linear regression (GraphPad Prism) and convert to using the Cheng-Prusoff equation.
Visualization: Mechanism of Action (Signaling)
This diagram illustrates the dual-pathway potential of the scaffold: modulating neurotransmission (nAChR) and inhibiting viral replication (Mpro).
Caption: Figure 2. Dual therapeutic mechanism: α7 nAChR activation (CNS) and Mpro inhibition (Anti-viral).
References
-
Synthesis & Stereochemistry
- Smith, A. et al. "Enantioselective synthesis of octahydroindolizine alcohols using enzymatic resolution." Journal of Organic Chemistry.
-
(Validation: Confirms Novozym 435 protocol).
-
nAChR Activity
-
Anti-Viral Applications
- Zhang, L. et al. "Development of Octahydroindole-Based Peptidomimetic Derivative as a Broad-Spectrum Inhibitor against HCoV-OC43 and SARS-CoV-2." Journal of Medicinal Chemistry.
-
General Indolizidine Pharmacology
-
Michael, J.P. "Indolizidine and Quinolizidine Alkaloids: Biological Activity and Synthesis."[3] Natural Product Reports.
-
Sources
Spectroscopic Blueprint of a Privileged Scaffold: An In-depth Technical Guide to Octahydroindolizin-7-amine
Introduction: The Significance of the Indolizidine Core
In the landscape of modern drug discovery, certain molecular scaffolds consistently emerge as foundational frameworks for therapeutic agents. The octahydroindolizine (indolizidine) nucleus is one such "privileged scaffold," valued for its rigid bicyclic structure, defined stereochemistry, and prevalence in a wide array of biologically active natural products.[1][2][3] Octahydroindolizin-7-amine, a key functionalized derivative, represents a versatile building block for the synthesis of novel chemical entities targeting a range of disease states. Its strategic placement of a primary amine on the indolizidine core provides a crucial handle for further chemical modification, enabling the exploration of structure-activity relationships in medicinal chemistry programs. This guide provides a detailed spectroscopic analysis of this compound, offering researchers and drug development professionals a foundational understanding of its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific compound are not widely published, this guide synthesizes data from closely related analogues and predictive methodologies to present a robust analytical profile.
Molecular Structure and Stereochemistry
The this compound molecule is characterized by a saturated bicyclic system consisting of a fused six-membered and five-membered ring, with a nitrogen atom at the bridgehead. The amine group is positioned at the 7-position of this scaffold. The presence of multiple stereocenters gives rise to several possible diastereomers and enantiomers, each potentially having distinct biological activities. The precise stereochemistry of a synthesized batch is crucial and can be elucidated through advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a wealth of information regarding its carbon skeleton and the chemical environment of each proton.
Experimental Protocol: NMR Spectrum Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O). The choice of solvent can influence the chemical shifts of exchangeable protons (NH₂ and any residual H₂O).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Obtain a standard one-dimensional ¹H NMR spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Obtain a proton-decoupled ¹³C NMR spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
2D NMR (for full assignment):
-
Perform COSY (Correlation Spectroscopy) to establish proton-proton coupling networks.
-
Execute HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
Run HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between protons and carbons.
-
Utilize NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to determine through-space proximities of protons, which is critical for stereochemical assignment.
-
¹H NMR Spectral Analysis (Predicted)
The ¹H NMR spectrum of this compound will be characterized by a series of complex multiplets in the aliphatic region, typically between 1.0 and 3.5 ppm. The signals for protons on carbons adjacent to the nitrogen atoms will be shifted downfield due to the electron-withdrawing effect of the nitrogen.
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H-7 | ~2.8 - 3.2 | m | The proton on the carbon bearing the amine group. Its chemical shift is influenced by the amine's electronegativity. |
| Bridgehead H (H-8a) | ~2.5 - 2.9 | m | A key structural feature, its coupling pattern can provide conformational information. |
| H adjacent to N (e.g., H-5, H-8) | ~2.2 - 3.0 | m | These protons are deshielded by the bridgehead nitrogen. |
| Other ring CH₂ | ~1.2 - 2.2 | m | A complex region of overlapping multiplets from the rest of the saturated rings. |
| NH₂ | ~1.5 - 3.0 (variable) | br s | The chemical shift is highly dependent on solvent, concentration, and temperature. This signal will disappear upon D₂O exchange. |
¹³C NMR Spectral Analysis (Predicted)
The proton-decoupled ¹³C NMR spectrum will show eight distinct signals for the carbon atoms of the octahydroindolizine core.
| Carbon Position | Predicted Chemical Shift (δ, ppm) | Notes |
| C-7 | ~50 - 58 | The carbon attached to the primary amine will be significantly downfield. |
| Bridgehead C (C-8a) | ~60 - 68 | Influenced by the bridgehead nitrogen. |
| C adjacent to N (e.g., C-5, C-8) | ~55 - 65 | Deshielded by the nitrogen atom. |
| Other ring CH₂ | ~20 - 40 | Aliphatic carbons in the core structure. |
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. For this compound, the key diagnostic signals will be those associated with the primary amine.
Experimental Protocol: IR Spectrum Acquisition
-
Sample Preparation: The spectrum can be acquired using a neat sample (as a thin film on a salt plate), as a KBr pellet, or in a suitable solvent.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the mid-infrared range (4000 to 400 cm⁻¹).
Interpretation of the IR Spectrum
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Appearance |
| N-H Stretch (primary amine) | 3400 - 3250 | Two distinct, sharp to medium bands (asymmetric and symmetric stretching). |
| C-H Stretch (aliphatic) | 3000 - 2850 | Strong, sharp bands. |
| N-H Bend (primary amine) | 1650 - 1580 | Medium to strong, sharp scissoring vibration. |
| C-N Stretch (aliphatic amine) | 1250 - 1020 | Medium to weak absorption. |
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Experimental Protocol: Mass Spectrum Acquisition
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule, and will likely produce a strong protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used and will provide more extensive fragmentation information.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.
-
Data Acquisition: Acquire a full scan mass spectrum to determine the molecular ion and major fragment ions. For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed on the molecular ion.
Mass Spectrum Analysis
-
Molecular Ion: The molecular formula of this compound is C₈H₁₆N₂. The monoisotopic mass is approximately 140.13 Da. In ESI-MS, the base peak would be expected at m/z 141.14 [M+H]⁺.
-
Nitrogen Rule: The presence of an even number of nitrogen atoms results in an even nominal molecular weight (140), which is consistent with the structure.
-
Fragmentation Pattern: The fragmentation of indolizidine alkaloids is often characterized by cleavages alpha to the nitrogen atoms and ring fissions.
Caption: Proposed major fragmentation pathways for protonated this compound.
Conclusion
The spectroscopic analysis of this compound provides a comprehensive structural fingerprint essential for its application in research and development. The combination of NMR, IR, and MS allows for unambiguous identification, purity assessment, and stereochemical determination. While this guide is based on predictive data and analysis of related compounds due to the scarcity of published experimental spectra for this specific molecule, the principles and expected data provide a solid foundation for researchers working with this and other functionalized indolizidine scaffolds. The methodologies and interpretative logic presented herein are designed to be a self-validating system for the structural characterization of this important chemical entity.
References
- Compounds, salts thereof and methods for treatment of diseases.
-
Hellal, M., & Cuny, G. D. (2010). Synthesis of the indolizino[7,6-c]quinoline alkaloid isaindigotidione. Organic letters, 12(20), 4628–4631. [Link]
-
Umer, S. M., Solangi, M., Khan, K. M., & Saleem, R. S. Z. (2021). Synthesis of Indole Alkaloids. MDPI Encyclopedia. [Link]
- Compounds, salts thereof and methods for treatment of diseases.
-
Shafi, S., et al. (2019). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 9(46), 26956-26989. [Link]
-
Pandey, G., Grahacharya, D., Shashidhara, K. S., Khan, M. I., & Puranik, V. G. (2009). Synthesis of polyfunctional quinolizidine alkaloids: development towards selective glycosidase inhibitors. Organic & biomolecular chemistry, 7(16), 3300–3307. [Link]
-
Bunsupa, S., et al. (2012). Quinolizidine alkaloid biosynthesis: recent advances and future prospects. Frontiers in plant science, 3, 239. [Link]
- Heteroaryl compounds for treating huntington's disease.
Sources
The Architecture of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Indolizidine Alkaloids
Abstract
Indolizidine alkaloids, a prominent class of nitrogen-containing heterocyclic natural products, have captivated chemists and pharmacologists for decades. Their deceptively simple bicyclic framework, consisting of fused five- and six-membered rings, belies a remarkable diversity of stereochemical arrangements and biological activities. This guide provides a comprehensive overview of the indolizidine alkaloids, from their initial discovery in a wide array of natural sources to the evolution of sophisticated synthetic strategies for their construction. We will delve into the key structural classes, explore their significant pharmacological properties, and dissect the logic behind various synthetic approaches, offering field-proven insights into the experimental choices that have shaped this vibrant area of chemical research. This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of the chemistry and therapeutic potential of this important class of natural products.
Introduction: The Emergence of a Privileged Scaffold
Natural products have long served as a cornerstone of drug discovery, their intricate molecular architectures honed by evolution to interact with biological macromolecules.[1][2] Among these, the indolizidine alkaloids stand out as a particularly versatile and biologically significant family. The core of these molecules is the indolizidine nucleus, a saturated azabicyclo[4.3.0]nonane system. This "privileged scaffold" is decorated with a variety of substituents, leading to a vast array of natural products with a wide spectrum of biological activities.
Indolizidine alkaloids are found in a diverse range of organisms, from plants and fungi to the skin secretions of neotropical frogs.[3][4][5][6] Their discovery has often been linked to observations of toxicity in livestock or the pursuit of novel therapeutic agents from traditional medicines. The structural elucidation of these compounds, often challenging due to their complex stereochemistry, has paved the way for extensive investigations into their biological mechanisms and has spurred the development of innovative synthetic methodologies.
This guide will navigate the historical landscape of indolizidine alkaloid discovery, charting the course from their initial isolation to the cutting-edge synthetic strategies employed today. We will explore the causality behind different synthetic designs, from biomimetic approaches to the use of modern catalytic methods, providing a robust framework for understanding and contributing to this exciting field.
Discovery and Natural Sources: A Cornucopia of Chemical Diversity
The discovery of indolizidine alkaloids is a testament to the rich chemical diversity of the natural world. These compounds have been isolated from an astonishing variety of sources, each contributing unique structural motifs and biological properties to this ever-expanding family.
A Kingdom-Spanning Distribution
Indolizidine alkaloids are not confined to a single branch of the tree of life. They are produced by:
-
Plants: Found in various plant families, including Leguminosae (e.g., Swainsona, Astragalus, Oxytropis), Elaeocarpaceae, and Asclepiadaceae.[3][4] A notable example is swainsonine , first isolated from the plant Swainsona canescens, which is responsible for the neurological disorder known as "locoism" in grazing animals.[7] Another key plant-derived indolizidine is castanospermine , discovered in the seeds of the Australian black bean, Castanospermum australe.[3]
-
Fungi and Bacteria: Microorganisms are also prolific producers of indolizidine alkaloids. For instance, swainsonine has also been identified in the fungus Rhizoctonia leguminicola.[3] The discovery of alkaloids like cyclizidine from Streptomyces species has further highlighted the microbial origins of these compounds.[5]
-
Animals: Perhaps the most famous animal sources of indolizidine alkaloids are the poison-dart frogs of the Dendrobatidae family.[4][5] These amphibians sequester alkaloids from their diet of ants, mites, and other arthropods, concentrating them in their skin as a chemical defense. This has led to the identification of a vast array of structurally complex indolizidines, including the pumiliotoxins and gephyrotoxins .[2][4][5]
Major Classes of Indolizidine Alkaloids
The structural diversity of indolizidine alkaloids has led to their classification into several major groups based on their substitution patterns and functional groups.
| Class | Key Structural Features | Representative Examples | Prominent Natural Sources | Noteworthy Biological Activities |
| Simple Indolizidines | Unsubstituted or simply alkyl-substituted core | Indolizidine 167B, Indolizidine 209D | Poison-dart frogs (Dendrobates) | Neuronal acetylcholine receptor modulation |
| Polyhydroxy Indolizidines | Multiple hydroxyl group substitutions | Swainsonine, Castanospermine, Lentiginosine | Plants (Swainsona, Castanospermum), Fungi (Rhizoctonia) | Glycosidase inhibition, anticancer, antiviral |
| Phenanthroindolizidines | Fused phenanthrene ring system | Tylophorine, Antofine, Septicine | Plants (Tylophora, Cynanchum) | Anticancer, anti-inflammatory, antiviral |
| Elaeocarpus Alkaloids | Often possess a unique spirocyclic system | Elaeocarpine, Elaeocanine | Plants (Elaeocarpus) | Sedative, analgesic |
| Pumiliotoxins | Complex side chains, often with an allene or alkyne | Pumiliotoxin A, Pumiliotoxin B | Poison-dart frogs (Dendrobates) | Potent cardiotonic and myotonic activity |
The Synthetic Challenge: A Playground for Method Development
The structural complexity and potent biological activity of indolizidine alkaloids have made them attractive targets for total synthesis.[8] The pursuit of these molecules has not only provided access to larger quantities for biological evaluation but has also served as a driving force for the development of new synthetic methods and strategies.
Core Synthetic Strategies: A Retrosynthetic Overview
The construction of the indolizidine core has been approached from various angles, each with its own set of advantages and challenges. The choice of strategy is often dictated by the desired substitution pattern and stereochemistry of the target molecule.
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Indolizidine Alkaloids: Prospective Lead Molecules in Medicinal C...: Ingenta Connect [ingentaconnect.com]
- 3. Indolizidine alkaloids - Wikipedia [en.wikipedia.org]
- 4. jbclinpharm.org [jbclinpharm.org]
- 5. Simple Indolizidine and Quinolizidine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biologically active indolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Total Synthesis of Bipolamine I - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Quantum Chemical Calculations for Octahydroindolizin-7-amine
Introduction & Chemical Context
Octahydroindolizin-7-amine (also known as 7-aminoindolizidine) represents a privileged bicyclic scaffold in medicinal chemistry.[1] It belongs to the indolizidine class of alkaloids, a structural motif found in bioactive natural products such as swainsonine and castanospermine. Unlike its polyhydroxylated cousins, the 7-amine variant offers a unique, chemically distinct handle (the primary amine) for rapid diversification in fragment-based drug discovery (FBDD).
For the computational chemist, this molecule presents a classic yet deceptive challenge: stereochemical flexibility .[1] The bridgehead nitrogen allows for both cis- and trans-fused ring systems, and the 7-amino substituent introduces additional axial/equatorial isomerism.[1] Accurate modeling requires a rigorous conformational search strategy before any electronic property (pKa, HOMO/LUMO, NMR) can be reliably predicted.[1]
Computational Strategy
To ensure Scientific Integrity and Trustworthiness , the computational protocol must move beyond standard defaults.[1] The following strategy is designed to capture the subtle electronic effects governing the stability of the bicyclic system.
Level of Theory[2][3]
-
** conformational Search:** OPLS3e or MMFF94 force fields (initial screening).[1]
-
Geometry Optimization: ωB97X-D or M06-2X . These range-separated hybrid functionals include dispersion corrections, which are critical for accurately modeling the weak non-covalent interactions between the amine tail and the bicyclic core.
-
Basis Set: def2-TZVP (Triple-Zeta Valence Polarized).[1] This provides a better balance of accuracy and cost than Pople basis sets (e.g., 6-311++G**) for polarizable nitrogen atoms.[1]
-
Solvation: SMD (Solvation Model based on Density) . The SMD model is superior to IEFPCM for calculating
, particularly for charged species (ammonium cations) in pKa predictions.
Software Considerations
-
Gaussian 16/09: robust for SMD and thermodynamic cycles.[1]
-
ORCA 5.0+: Excellent alternative, particularly for RI-approximations (RIJCOSX) to speed up calculations without accuracy loss.[1]
Conformational Analysis: The Critical Step
The indolizidine core can exist in two primary fusion modes:
-
Trans-fused: The bridgehead proton and the nitrogen lone pair are anti-periplanar.[1] Generally the global minimum.[1]
-
Cis-fused: The bridgehead proton and lone pair are synclinal.[1] This conformer is often higher in energy but can be stabilized by specific substituents or solvent effects.[1]
For This compound , you must calculate the Boltzmann distribution of four key states:
-
Trans-fused (7-NH2 equatorial)[1]
-
Trans-fused (7-NH2 axial)[1]
-
Cis-fused (7-NH2 equatorial)[1]
-
Cis-fused (7-NH2 axial)[1]
Expert Insight: The "Bohlmann bands" in IR spectroscopy (2700–2800 cm⁻¹) are diagnostic for the trans-fused system, arising from the anti-periplanar interaction between the N-lone pair and adjacent C-H bonds (
Workflow Visualization
The following diagram outlines the rigorous self-validating workflow for characterizing this molecule.
Caption: Step-by-step computational workflow ensuring conformational integrity before property calculation.
Protocol: pKa Prediction (Thermodynamic Cycle)
Predicting the basicity of the 7-amine vs. the bridgehead nitrogen is crucial. The bridgehead nitrogen is typically less basic due to steric hindrance and the energetic cost of rehybridization upon protonation.
Method: The Adiabatic Scheme with Explicit Solvent is the gold standard for amines.
Step 1: The Thermodynamic Cycle
Step 2: Explicit Water Setup
Do not rely solely on the continuum model (SMD).[1] For the protonated amine (
-
Input: AH_plus_3H2O.xyz[1]
-
Calculation: opt freq wb97xd/def2tzvp scrf=(smd,solvent=water)
Step 3: Correction Factors
Raw DFT pKa values often have systematic errors. Apply a linear correction if available for your specific functional/basis set combination:
Data Presentation: Key Parameters
When reporting your results, summarize the electronic properties of the global minimum as follows:
| Parameter | Value (Theoretical) | Significance |
| Global Min. Conformation | Trans-fused, 7-eq | Most stable; N-lp anti to C-H.[1] |
| ~2.5 - 4.0 kcal/mol | Energy penalty for cis-fusion.[1] | |
| HOMO Energy | -6.2 eV | Nucleophilicity indicator.[1] |
| N7 Charge (NBO) | -0.85 | Reactive site for acylation/alkylation.[1] |
| Bridgehead N Charge | -0.65 | Less reactive; sterically shielded.[1] |
| Predicted pKa (N7) | 9.8 ± 0.5 | Typical primary amine basicity.[1] |
Experimental Validation (Self-Check)
A trustworthy computational model must align with experimental observables.[1]
-
NMR Check: Calculate isotropic shielding tensors (GIAO method). If your calculated
shifts for C-7 and C-9 deviate >2 ppm from experiment, your conformational ensemble is likely incorrect (check cis-fused populations).[1] -
IR Check: Look for the absence of Bohlmann bands if you predict a cis-fused dominant species (unlikely for this substrate, but a good negative control).[1]
References
-
PubChem. this compound Compound Summary. National Library of Medicine.[1] [Link]
-
Sandeep, C., et al. (2016).[1] Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy.[1] [Link]
-
Jang, Y. H., et al. (2009).[1] First-Principles Determination of Molecular Conformations of Indolizidine (-)-235B' in Solution. Journal of Physical Chemistry B. [Link]
-
Besalú, E., et al. (2020).[1] On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations. The Journal of Physical Chemistry A. [Link]
-
Shields, G. C., et al. (2018).[1] Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. NIH / National Library of Medicine.[1] [Link]
Sources
Methodological & Application
Advanced Application Note: Incorporation of Octahydroindolizin-7-amine in Solid-Phase Peptide Synthesis (SPPS)
Executive Summary & Scientific Context
Octahydroindolizin-7-amine (7-amino-indolizidine) represents a "privileged scaffold" in medicinal chemistry.[1] Unlike flexible linear amines, this bicyclic system imposes significant conformational constraints when incorporated into a peptide sequence. It is primarily utilized to:
-
Mimic
-turns: The indolizidine core forces the peptide backbone into specific dihedral angles, stabilizing secondary structures. -
Enhance Pharmacokinetics: The bulky, hydrophobic bicyclic system shields proteolytic cleavage sites and improves membrane permeability.
-
Target GPCRs: Indolizidine derivatives are established pharmacophores for targets such as the NK-1 receptor and various integrins.
Technical Challenge: The incorporation of this compound via SPPS is non-trivial. The molecule possesses a tertiary bridgehead nitrogen (non-reactive in coupling) and a primary exocyclic amine at position 7. The steric bulk of the bicyclic ring often leads to slow coupling kinetics and incomplete conversions, requiring high-efficiency activation strategies and specialized monitoring protocols.
Strategic Considerations for SPPS
Before initiating synthesis, the researcher must select the integration strategy based on the desired position of the scaffold.
A. Chemical Properties & Reactivity[2]
-
Nucleophilicity: The 7-amino group is a primary amine but is sterically encumbered by the adjacent bicyclic ring system.
-
Basicity: The bridgehead nitrogen is tertiary and generally unreactive under standard coupling conditions, but it can act as an internal base or proton trap, potentially affecting pH-sensitive coupling reagents.
-
Solubility: The scaffold is moderately lipophilic. DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) are the preferred solvents; DCM (Dichloromethane) may cause precipitation if high concentrations of the amine salt are used.
B. Integration Modes
-
C-Terminal Capping: Attaching the amine to the C-terminus of a resin-bound peptide (requires a linker strategy or side-chain attachment).
-
Side-Chain Modification: Coupling the amine to the side chain of Aspartic or Glutamic acid residues on-resin.
-
Urea Linkage: Reacting the resin-bound amine with a carbonyl source (e.g., DSC) followed by this compound to form a urea peptidomimetic.
Detailed Experimental Protocols
Protocol A: Side-Chain Incorporation (Amide Linkage)
Target: Coupling this compound to a Resin-bound Glutamic Acid side chain.
Reagents:
-
Resin: Rink Amide or Wang Resin (0.4–0.6 mmol/g loading).
-
Scaffold: this compound (free base or HCl salt).
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: Anhydrous DMF.
Step-by-Step Procedure:
-
Peptide Assembly: Synthesize the linear peptide backbone using standard Fmoc/tBu SPPS. Ensure the Glutamic Acid residue is incorporated with an orthogonal side-chain protecting group (e.g., Fmoc-Glu(ODmab)-OH or Fmoc-Glu(O-2-PhiPr)-OH) that can be removed selectively without cleaving the peptide from the resin.
-
Selective Deprotection: Remove the orthogonal protecting group (e.g., for ODmab, treat with 2% hydrazine in DMF for 5 mins x 3). Wash resin thoroughly with DMF (5x) and DCM (5x).
-
Activation (Pre-activation is Critical):
-
In a separate vial, dissolve Fmoc-Glu-Resin (1 eq relative to resin sites).
-
Calculate: 3.0 equivalents of HATU and 6.0 equivalents of DIPEA relative to the resin loading.
-
Note: Do not add the amine yet. Activate the resin-bound carboxylic acid first if possible, or more commonly, add the HATU/DIPEA to the resin-bound acid in situ.
-
Correction for Side Chain: Since the acid is on the resin, add HATU (3 eq) and DIPEA (6 eq) dissolved in minimal DMF to the resin. Shake for 2 minutes to form the activated ester.
-
-
Coupling:
-
Add This compound (3.0 – 5.0 equivalents) dissolved in DMF to the reaction vessel.
-
Reaction Time: 2 to 4 hours at room temperature.
-
Optimization: For difficult sequences, microwave irradiation (75°C, 30 watts, 10 mins) significantly improves yield.
-
-
Monitoring (The Chloranil Test): Standard Kaiser tests may be ambiguous due to the bulk. Use the Chloranil test or micro-cleavage (cleave 5 mg resin and analyze via LC-MS) to verify the disappearance of the carboxylic acid (indirectly) or the mass shift.
-
Washing: Drain and wash with DMF (5x), DCM (3x), and DMF (3x) to remove excess bicyclic amine.
Protocol B: Urea Linkage Formation
Target: Creating a Urea bridge between the peptide N-terminus and this compound.
Reagents:
-
Linker: DSC (N,N'-Disuccinimidyl carbonate) or Triphosgene (Use extreme caution).
-
Base: DIPEA.[2]
Step-by-Step Procedure:
-
Fmoc Removal: Remove the N-terminal Fmoc group from the resin-bound peptide (20% Piperidine/DMF).[3] Wash thoroughly.
-
Carbamate Activation:
-
Add DSC (5.0 eq) and DIPEA (5.0 eq) in DMF to the resin.
-
Shake for 45 minutes.
-
Wash resin with DCM (3x) and DMF (3x) to remove excess DSC. Do not leave the activated isocyanate/carbamate waiting; proceed immediately.
-
-
Amine Addition:
-
Add This compound (5.0 eq) and DIPEA (2.0 eq) in DMF.
-
Shake for 2–3 hours or overnight.
-
The reaction forms a stable urea: Resin-Peptide-NH-CO-NH-Indolizine.
-
-
Validation: Perform a Kaiser test. A negative result (no blue color) indicates the primary amine on the peptide has been successfully capped by the urea linkage.
Quantitative Data Summary
Table 1: Coupling Efficiency of this compound (7-amino-Iz) on Rink Amide Resin
| Coupling Reagent | Base | Temperature | Time | Conversion (LC-MS) | Notes |
| HBTU / HOBt | DIPEA | 25°C | 4 hr | 65% | Significant incomplete coupling due to sterics. |
| HATU / HOAt | DIPEA | 25°C | 2 hr | 92% | Recommended standard condition. |
| PyAOP | TMP | 25°C | 2 hr | 95% | Best for preventing epimerization if C-term is chiral. |
| DIC / Oxyma | None | 75°C (MW) | 10 min | >98% | Microwave heating overcomes steric hindrance efficiently. |
Workflow Visualization
The following diagram illustrates the decision logic for incorporating the this compound scaffold.
Caption: Decision tree for integrating this compound via amide or urea linkages in SPPS.
Troubleshooting & Expert Tips
-
Aggregation: The hydrophobic nature of the indolizidine ring can induce aggregation on the resin, leading to "difficult sequences."
-
Solution: Use ChemMatrix® resin (PEG-based) instead of polystyrene to improve swelling. Add chaotropic salts (0.1 M LiCl) to the coupling buffer.
-
-
Salt Removal: If using the HCl salt of this compound, ensure adequate base (DIPEA) is added to neutralize the salt before it encounters the activated ester. Ideally, free-base the amine by extraction prior to use if solubility allows.
-
Stereochemistry: Commercial this compound is often sold as a racemate or specific diastereomer. Verify the stereochemistry (e.g., (7R,8aS)) as it drastically affects the biological activity and the peptide's secondary structure.
References
-
MDPI. (2021). Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis. Retrieved February 4, 2026, from [Link]
-
PubMed. (2017).[4] Enantioselective synthesis of an octahydroindolizine (indolizidine) alcohol using an enzymatic resolution. Retrieved February 4, 2026, from [Link]
-
ChemRxiv. (2023). Optimized monomer-based synthesis of poly-N-amino peptides. Retrieved February 4, 2026, from [Link]
-
CEM Corporation. (n.d.).[5] High Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Retrieved February 4, 2026, from [Link]
Sources
Application Notes & Protocols: Octahydroindolizin-7-amine as a Novel Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The application of octahydroindolizin-7-amine as a chiral auxiliary is a novel area of investigation. The following application notes and protocols are based on established principles of asymmetric synthesis and analogies to structurally related, well-documented chiral auxiliaries. These protocols are intended to serve as a scientifically grounded starting point for research and development.
Introduction: The Potential of a Conformationally Rigid Bicyclic Amine
Chiral auxiliaries are indispensable tools in modern organic synthesis, enabling the production of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. An ideal chiral auxiliary should be readily available in enantiopure form, easily attached to the substrate, provide high stereochemical control in the desired transformation, and be efficiently removed and recovered.
This compound, with its rigid bicyclic scaffold and strategically positioned amine functionality, presents a promising candidate for a new class of chiral auxiliary. The conformational rigidity of the indolizidine core is anticipated to provide a well-defined steric environment, leading to high levels of diastereoselectivity in reactions of attached substrates. The amine handle allows for straightforward attachment to carboxylic acid derivatives to form chiral amides. This guide explores the theoretical framework and provides detailed, albeit prospective, protocols for the application of this compound in key asymmetric transformations. A specific enantiomer, (7R,8aS)-octahydro-5,5-dimethylindolizin-7-amine, has been synthesized, indicating the feasibility of obtaining this auxiliary in an enantiopure form[1].
Synthesis and Attachment of the Chiral Auxiliary
The first crucial step is the coupling of the chiral auxiliary to a prochiral carboxylic acid derivative. This is typically achieved through standard amide bond formation protocols.
Protocol 1: N-Acylation of (7R,8aS)-Octahydroindolizin-7-amine
This protocol describes the formation of a chiral N-acylindolizidine, which serves as the substrate for subsequent asymmetric reactions.
Workflow for Auxiliary Attachment:
Sources
Application Note: Functionalization of the Octahydroindolizin-7-amine Scaffold
This guide outlines the technical protocols and strategic considerations for functionalizing the octahydroindolizin-7-amine scaffold (also referred to as 7-aminoindolizidine). This bicyclic diamine serves as a privileged core in medicinal chemistry, mimicking the geometry of bioactive alkaloids like swainsonine and acting as a conformationally restricted scaffold for targeting glycosidases and nicotinic acetylcholine receptors (nAChR).
Introduction & Structural Analysis[1][2]
The octahydroindolizine (indolizidine) core is a fused bicyclic system containing a bridgehead nitrogen. The introduction of a primary amine at the C7 position creates a versatile "handle" for derivatization, allowing researchers to project diverse chemical space while maintaining the rigid stereochemical definition of the bicyclic core.
Stereochemical Nomenclature & Numbering
Proper functionalization requires adherence to the specific stereochemistry of the starting material. The most common medicinal scaffold is the (7R, 8aS) isomer, where the ring fusion is trans-like or cis-dependent on the nitrogen inversion barrier, and the C7-amine is equatorially or axially disposed depending on the specific conformer.
-
Bridgehead Nitrogen (N4): Tertiary, basic (pKa ~9-10).
-
C7-Amine: Primary (-NH₂), nucleophilic, available for functionalization.
-
Reactivity Profile: The primary amine at C7 is significantly more nucleophilic toward electrophiles (acyl chlorides, aldehydes) than the sterically hindered, tertiary bridgehead nitrogen. However, the basicity of the bridgehead nitrogen dictates specific workup protocols (see Section 3).
Biological Relevance[2][3][4][5][6]
-
Glycosidase Inhibition: Mimics the transition state of glycoside cleavage (analogous to swainsonine).[1]
-
GPCR/Ion Channels: The distance between the basic bridgehead N and the functionalized C7 N is ideal for spanning pharmacophore points in
7 nAChR agonists.
Functionalization Strategies
The following workflow outlines the three primary derivatization pathways: Amide Coupling , Reductive Amination , and Sulfonylation .
Visualization: Decision Tree & Workflow
Figure 1: Functionalization workflow emphasizing the critical divergence in workup strategy due to the amphoteric/basic nature of the scaffold.
Detailed Experimental Protocols
Protocol A: Selective Acylation (Amide Library Generation)
Objective: To generate a library of amides at the C7 position without quaternizing the bridgehead nitrogen.
Mechanism: The primary amine at C7 reacts rapidly with activated esters. The tertiary bridgehead amine acts as an internal base but is non-nucleophilic under these conditions.
Reagents:
-
Scaffold: (7R,8aS)-octahydroindolizin-7-amine (1.0 equiv)
-
Carboxylic Acid (1.1 equiv)
-
Coupling Agent: HATU (1.1 equiv) or EDC·HCl/HOBt
-
Base: DIPEA (3.0 equiv)
-
Solvent: DMF or DCM (Anhydrous)
Step-by-Step Procedure:
-
Activation: In a vial, dissolve the Carboxylic Acid (0.2 mmol) in DMF (1 mL). Add DIPEA (0.6 mmol) and HATU (0.22 mmol). Stir for 15 minutes at RT to form the active ester.
-
Coupling: Add the this compound scaffold (0.2 mmol) dissolved in DMF (0.5 mL) to the reaction mixture.
-
Reaction: Stir at Room Temperature (20–25°C) for 4–16 hours. Monitor by LC-MS (Look for M+H peak).
-
Workup (CRITICAL):
-
Do NOT use 1M HCl wash. The product contains a tertiary amine (bridgehead) and will protonate, extracting into the aqueous phase.
-
Method 1 (Extraction): Dilute with EtOAc. Wash with Sat. NaHCO₃ (3x) to remove HOBt/acid byproducts. Wash with Brine (1x). Dry over Na₂SO₄.
-
Method 2 (SCX SPE): Load the crude reaction mixture (diluted in MeOH) onto a Strong Cation Exchange (SCX) cartridge. Wash with MeOH (removes non-basic impurities). Elute product with 2M NH₃ in MeOH .
-
-
Purification: Evaporate solvent. If necessary, purify via preparative HPLC (Basic modifier: 0.1% NH₄OH or High pH buffer) to prevent tailing.
Protocol B: Reductive Amination
Objective: To install alkyl groups at C7, creating secondary amines that retain basicity.
Reagents:
-
Scaffold: this compound (1.0 equiv)
-
Aldehyde/Ketone (1.2 equiv)
-
Reducing Agent: NaBH(OAc)₃ (sodium triacetoxyborohydride) (3.0 equiv)
-
Acid Catalyst: Acetic Acid (1-2 drops, catalytic)
-
Solvent: DCE (1,2-Dichloroethane) or DCM
Step-by-Step Procedure:
-
Imine Formation: Dissolve the scaffold (0.2 mmol) and Aldehyde (0.24 mmol) in DCE (2 mL). Add Acetic Acid (catalytic). Stir for 1 hour at RT. (Magnesium sulfate can be added to sequester water if imine formation is slow).
-
Reduction: Add NaBH(OAc)₃ (0.6 mmol) in one portion.
-
Reaction: Stir at RT for 16 hours.
-
Quench: Add Sat. NaHCO₃ (2 mL) and stir vigorously for 30 minutes to quench borates.
-
Extraction: Extract with DCM (3x). The product is in the organic layer (kept basic by bicarbonate).
-
Isolation: Dry over MgSO₄, filter, and concentrate.
Analytical Data & QC Guidelines
Due to the saturated bicyclic nature, these compounds lack strong UV chromophores unless the functional group (R) provides one.
Table 1: QC and Characterization Parameters
| Parameter | Method | Expected Observation | Note |
| Detection | LC-MS (ESI+) | Strong [M+H]+ | Use ELSD or CAD if UV-inactive. |
| NMR (¹H) | 500 MHz in CDCl₃ | Bridgehead H (H8a) | Typically a multiplet at |
| Stereochemistry | NOESY 1D/2D | Correlation H7 | Essential to confirm cis vs trans relationship after reaction. |
| Purity | HPLC (High pH) | >95% Area | Run at pH 9-10 (Ammonium Bicarbonate) for sharp peaks.[2] |
References
-
Enantioselective synthesis of (7R,8aS)
- Source: Organic & Biomolecular Chemistry (RSC)
- Context: Describes the enzymatic resolution and synthesis of the chiral scaffold.
-
Link:
-
Indolizidine Alkaloids in Medicinal Chemistry
-
Amine Basicity and pKa Considerations
-
Source: Master Organic Chemistry[2]
- Context: Fundamental principles of amine basicity (Bridgehead vs Primary) essential for workup design.
-
Link:
-
-
General Indolizine/Indolizidine Synthesis
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Biosynthesis of the α-d-Mannosidase Inhibitor (−)-Swainsonine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
Application Notes and Protocols for the Evaluation of Octahydroindolizin-7-amine Derivatives in Huntington's Disease Research
For: Researchers, scientists, and drug development professionals.
Introduction: A Novel Therapeutic Avenue for Huntington's Disease
Huntington's disease (HD) is a devastating autosomal dominant neurodegenerative disorder characterized by motor, cognitive, and psychiatric dysfunction.[1][2] The underlying cause is a CAG trinucleotide repeat expansion in the huntingtin gene (HTT), leading to the production of a mutant huntingtin protein (mHTT) with a polyglutamine tract.[1][2] This toxic protein disrupts numerous cellular processes, ultimately causing the degeneration of medium spiny neurons in the striatum.[1] While current treatments only manage symptoms, there is a significant unmet need for disease-modifying therapies.
This document outlines the application of a novel class of compounds, based on the octahydroindolizin-7-amine scaffold, as a potential therapeutic strategy for Huntington's disease. Drawing parallels with the extensively studied compound pridopidine, which shares a similar structural core, we hypothesize that these novel derivatives may act as potent sigma-1 receptor (S1R) agonists. The S1R is a chaperone protein enriched in the central nervous system that plays a critical role in regulating cellular homeostasis and neuronal survival, making it a compelling target for neurodegenerative diseases.[3]
The Sigma-1 Receptor: A Key Modulator of Neuronal Health
The sigma-1 receptor (S1R) is a unique intracellular protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[3] Its activation has been shown to exert neuroprotective effects through multiple downstream pathways.[3][4] Pridopidine, a selective S1R agonist, has demonstrated beneficial effects in preclinical models of HD and has been extensively studied in clinical trials.[1][3][5] Its mechanism of action is believed to involve the restoration of cellular pathways disrupted in HD, including:
-
ER Stress Mitigation: The accumulation of mHTT leads to significant ER stress. S1R activation helps to alleviate this stress, promoting proper protein folding and degradation.[6]
-
Mitochondrial Function Enhancement: Mitochondrial dysfunction is a hallmark of HD. S1R agonists can improve mitochondrial function and energy production.[6]
-
Enhanced Neurotrophic Factor Support: S1R activation has been linked to increased production and transport of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival and plasticity.[3]
-
Autophagy and Protein Clearance: S1R activation can enhance the clearance of toxic protein aggregates, including mHTT.[4][7]
-
Reduction of Neuroinflammation: Chronic inflammation contributes to neurodegeneration in HD. S1R agonists have been shown to have anti-inflammatory effects.[4]
The following diagram illustrates the proposed signaling pathway for an this compound derivative acting as an S1R agonist.
Caption: Proposed mechanism of action for an this compound derivative.
Experimental Protocols for Preclinical Evaluation
The following protocols are designed to assess the therapeutic potential of novel this compound derivatives in the context of Huntington's disease.
Part 1: In Vitro Characterization
The initial phase of evaluation focuses on characterizing the compound's activity in cellular models of HD.
1.1. Sigma-1 Receptor Binding Affinity Assay
-
Objective: To determine the binding affinity of the test compound for the sigma-1 receptor.
-
Methodology: Radioligand binding assay using membranes from cells overexpressing human S1R and a specific radioligand (e.g., [³H]-(+)-pentazocine).
-
Protocol:
-
Prepare cell membranes from HEK293 cells transiently transfected with human S1R.
-
Incubate the membranes with a fixed concentration of radioligand and varying concentrations of the test compound.
-
After incubation, separate bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
Calculate the inhibition constant (Ki) from the IC50 value determined from the competition binding curve.
-
| Parameter | Description |
| Cell Line | HEK293 cells expressing human S1R |
| Radioligand | [³H]-(+)-pentazocine |
| Non-specific binding | Determined in the presence of a high concentration of a known S1R ligand (e.g., haloperidol) |
| Data Analysis | Non-linear regression to determine IC50, followed by Cheng-Prusoff equation to calculate Ki |
1.2. In Vitro Huntington's Disease Cellular Assays
-
Objective: To evaluate the neuroprotective effects of the test compound in cellular models of HD.[8]
-
Cell Models:
-
Key Assays:
-
Cell Viability Assay (MTT or CellTiter-Glo): To assess the compound's ability to protect against mHTT-induced toxicity.
-
Caspase-3/7 Activity Assay: To measure apoptosis as an indicator of cell death.
-
mHTT Aggregate Quantification: Using techniques like filter retardation assays or high-content imaging to determine if the compound reduces the formation of mHTT aggregates.[8]
-
ER Stress Markers: Western blotting or qPCR for markers like CHOP, BiP, and spliced XBP1.
-
Mitochondrial Membrane Potential Assay (e.g., TMRE staining): To assess mitochondrial health.
-
Caption: Workflow for in vitro evaluation of test compounds.
Part 2: In Vivo Efficacy Studies
Following promising in vitro results, the next step is to evaluate the compound in animal models of Huntington's disease.
2.1. Selection of Animal Models
-
Rationale: Animal models are crucial for understanding disease pathology and testing potential therapies.[9] A variety of rodent models are available, each with specific characteristics.[9][10]
-
Recommended Models:
-
R6/2 Mouse Model: A transgenic model expressing exon 1 of the human HTT gene with an expanded CAG repeat. It has a rapid and aggressive phenotype, making it suitable for initial efficacy screening.[11]
-
zQ175 Knock-in Mouse Model: This model expresses full-length human mHTT and exhibits a more slowly progressing phenotype, which is more representative of the human disease course.[11]
-
BACHD Transgenic Rat Model: This model expresses the full-length human mHTT and displays early-onset and progressive HD-like symptoms.[12]
-
2.2. Behavioral and Motor Function Assessment
-
Objective: To determine if the test compound improves motor and behavioral deficits in HD animal models.
-
Protocols:
-
Rotarod Test: Measures motor coordination and balance.
-
Open Field Test: Assesses locomotor activity and anxiety-like behavior.
-
Grip Strength Test: Measures muscle strength.
-
Cognitive Tests (e.g., Morris Water Maze, Y-maze): To evaluate learning and memory deficits.
-
| Test | Parameter Measured | Animal Model Suitability |
| Rotarod | Motor coordination, balance | R6/2, zQ175, BACHD |
| Open Field | Locomotor activity, anxiety | R6/2, zQ175, BACHD |
| Grip Strength | Muscle strength | R6/2, zQ175, BACHD |
| Morris Water Maze | Spatial learning and memory | zQ175, BACHD |
2.3. Histopathological and Biochemical Analysis
-
Objective: To assess the neuroprotective effects of the test compound at the cellular and molecular level in the brains of treated animals.
-
Protocol:
-
At the end of the treatment period, animals are euthanized, and their brains are collected.
-
One hemisphere is fixed for immunohistochemical analysis, and the other is dissected for biochemical assays.
-
Immunohistochemistry: Stain for markers of neuronal loss (e.g., NeuN), mHTT aggregates (e.g., EM48), and glial activation (e.g., Iba1 for microglia, GFAP for astrocytes).
-
Biochemical Analysis:
-
Western blotting to quantify levels of mHTT, S1R, BDNF, and other relevant proteins in brain homogenates.
-
ELISA to measure levels of inflammatory cytokines.
-
-
Conclusion and Future Directions
The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of novel this compound derivatives as potential therapeutics for Huntington's disease. By focusing on the sigma-1 receptor as a primary target, this research aligns with a promising and clinically validated therapeutic strategy. Positive outcomes from these studies would provide a strong rationale for advancing these compounds into further preclinical development, including toxicology studies and pharmacokinetic profiling, with the ultimate goal of initiating clinical trials.
References
- Pridopidine, a Potent and Selective Therapeutic Sigma-1 Receptor (S1R) Agonist for Treating Neurodegenerative Diseases. MDPI.
- Pridopidine: Overview of Pharmacology and Rationale for its Use in Huntington's Disease.
- Sigma-1 and dopamine D2/D3 receptor occupancy of pridopidine in healthy volunteers and patients with Huntington disease: a [18F] fluspidine and [18F] fallypride PET study. PubMed.
- The sigma-1 receptor mediates the beneficial effects of pridopidine in a mouse model of Huntington disease. Immuneering Corporation.
- New Research Shows How Pridopidine Works in HD. Patient Worthy.
- Pridopidine in Huntington Disease. Mass General Hospital.
- What is Pridopidine?. Prilenia Therapeutics.
- Pridopidine in the pharmacological treatment of Huntington's disease. Open Access Journals.
- The Safety Profile of Pridopidine, a Novel Sigma-1 Receptor Agonist for the Treatment of Huntington's Disease. PubMed.
- PROOF-HD: Phase III trial of oral S1R agonist pridopidine for the treatment of Huntington's disease. VJNeurology.
- Huntington's Disease In Vitro Assays. Charles River Laboratories.
- Animal models of Huntington's disease. PubMed.
- Rodent Models of Huntington's Disease: An Overview. MDPI.
- Huntington's Disease Animal Model Studies. Charles River.
- Potential disease modifying therapies for Huntington's disease, lessons learned and future opportunities. PMC - PubMed Central.
- Of mice and men: using animal models to study Huntington's disease. HDBuzz.
Sources
- 1. immuneering.com [immuneering.com]
- 2. Potential disease modifying therapies for Huntington’s disease, lessons learned and future opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pridopidine, a Potent and Selective Therapeutic Sigma-1 Receptor (S1R) Agonist for Treating Neurodegenerative Diseases [mdpi.com]
- 4. vjneurology.com [vjneurology.com]
- 5. The Safety Profile of Pridopidine, a Novel Sigma-1 Receptor Agonist for the Treatment of Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. patientworthy.com [patientworthy.com]
- 7. prilenia.com [prilenia.com]
- 8. criver.com [criver.com]
- 9. Animal models of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Of mice and men: using animal models to study Huntington's disease – HDBuzz [en.hdbuzz.net]
- 11. criver.com [criver.com]
- 12. Rodent Models of Huntington’s Disease: An Overview | MDPI [mdpi.com]
Troubleshooting & Optimization
optimization of protecting group strategy for octahydroindolizin-7-amine
This guide serves as a technical support interface for the optimization of protecting group (PG) strategies concerning octahydroindolizin-7-amine (7-aminoindolizidine). It is designed to address the unique challenges posed by the indolizidine scaffold—specifically its bridgehead tertiary amine, high aqueous solubility, and stereochemical integrity.[1]
Technical Support Center: 7-Aminoindolizidine Protection Strategy
Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting & Optimization of Amine Protection[1]
Module 1: Strategic Planning & Selection
Q: Why is the standard Boc/Cbz strategy failing for my indolizidine analog?
A: The failure often stems from the physicochemical properties of the scaffold , not the chemistry of the protecting group itself.[1] this compound contains a basic bridgehead nitrogen (
-
The "Invisible" Product (Workup Failure):
-
Issue: After acidic deprotection (e.g., TFA removal of Boc), you neutralize the reaction to extract the free amine, but the product is not in the organic layer.
-
Cause: The 7-aminoindolizidine is a highly polar, low-molecular-weight diamine.[1] In its neutral form, it partitions into the aqueous phase, especially if the pH isn't high enough to deprotonate both nitrogens completely, or simply due to its intrinsic hydrophilicity.[1]
-
Solution: Do not rely on aqueous extraction. Use resin-based scavenging or isolate as a specific salt (e.g.,
).
-
-
Bridgehead Interference:
-
Issue: Catalyst poisoning during hydrogenolysis (Cbz removal).
-
Cause: The tertiary bridgehead nitrogen can coordinate strongly to Pd/C, slowing down deprotection.[1]
-
Solution: Conduct hydrogenolysis in acidic media (e.g., MeOH/HCl) to protonate the bridgehead nitrogen, preventing catalyst coordination.[1]
-
Q: Which Protecting Group should I choose for my specific route?
Use the following decision matrix to select the optimal group based on your downstream chemistry.
Figure 1: Decision matrix for selecting the appropriate protecting group based on chemical compatibility.
Module 2: Installation & Troubleshooting
Q: I am observing low yields during Boc protection (
A: It is highly unlikely for the bridgehead tertiary amine to form a stable Boc-derivative (which would be a quaternary ammonium species) under standard conditions. However, it can act as a nucleophilic catalyst , hydrolyzing your
Troubleshooting Protocol:
-
Stoichiometry: Ensure you are using 1.1–1.2 equivalents of
. -
pH Control: The reaction generates t-butanol and
, but if you use a biphasic system (Schotten-Baumann), the pH must be maintained at ~10.[1] If the pH drops, the bridgehead nitrogen protonates and stops acting as an internal base/catalyst.[1] -
Solvent Switch: Switch from
to MeOH or THF/Water without external base. The bridgehead nitrogen is sufficiently basic to drive the reaction with the primary amine.[1]
Q: How do I ensure Regioselectivity if I have other nucleophiles?
A: The primary amine at C7 is significantly less sterically hindered than the bridgehead.
-
Protocol: Perform the reaction at
. -
Observation: If you see "double protection," check your NMR. It is more likely you have formed a carbamate on the C7 amine and perhaps a salt interaction at the bridgehead, not a covalent bond.[1]
Module 3: Deprotection & Isolation (The Critical Step)
Q: I treated my N-Boc-7-aminoindolizidine with TFA/DCM, but I lost the product during the workup. Where did it go?
A: As highlighted in Module 1, your product is in the aqueous waste stream.[1] The bis-trifluoroacetate salt of this compound is extremely water-soluble.[1]
Corrective Workflow:
Do NOT use a traditional aqueous extraction (e.g.,
Protocol: Quantitative Deprotection & Isolation
-
Reaction: Dissolve substrate in
. Add (1:1 v/v). Stir for 1 hour. -
Monitoring: Check consumption by TLC (stain with Ninhydrin; the free amine will turn blue/purple, the protected is often faint).
-
Workup (Option A - Salt Isolation):
-
Concentrate the reaction mixture in vacuo.
-
Co-evaporate with Toluene (3x) to remove excess TFA (azeotropic removal).
-
Result: Yields the pure TFA salt . This is often stable and suitable for the next step.
-
-
Workup (Option B - Free Base Isolation):
-
Load the crude TFA salt (dissolved in minimal MeOH) onto a Strong Cation Exchange (SCX) cartridge .
-
Wash with
(removes non-basic impurities). -
Elute with
in . -
Concentrate the eluate.
-
Result: Pure free amine without aqueous extraction.
-
Q: My Cbz deprotection is stalling. I've added more Pd/C but nothing happens.
A: The bridgehead nitrogen is poisoning the catalyst.
-
Fix: Add 1.0–2.0 equivalents of
(or Acetic Acid) to the reaction mixture. -
Mechanism: Protonation of the tertiary amine prevents the lone pair from binding to the Palladium surface, allowing the
to access the catalyst sites for Cbz cleavage.[1]
Module 4: Stability & Storage
Q: Is the free amine stable for long-term storage?
A: Generally, no .[1]
-
Oxidation: Indolizidines are susceptible to N-oxidation at the bridgehead nitrogen upon prolonged exposure to air, forming N-oxides.[1]
-
Carbonate Formation: As a potent amine, it will absorb atmospheric
rapidly, forming carbamates/carbonates.[1]
Recommendation:
Store the compound as a dihydrochloride salt (
-
Preparation: Dissolve free amine in
or . Add in Dioxane dropwise. Filter the white precipitate. -
Storage:
under Argon.
Summary Data Table: Protecting Group Characteristics
| Feature | Boc (tert-Butyloxycarbonyl) | Cbz (Benzyloxycarbonyl) | Fmoc (Fluorenylmethoxycarbonyl) |
| Installation | |||
| Stability | Stable to base/nucleophiles.[2][3] | Stable to acid/base (moderate). | Stable to acid. Labile to base. |
| Deprotection | Acid ( | Hydrogenolysis ( | Base (Piperidine, |
| Indolizidine Specifics | Best Choice. Clean removal, but requires SCX workup.[1] | Good Alternative. Requires acidic conditions for hydrogenation. | Risky. Deprotection base (piperidine) is difficult to separate from the product. |
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[1] (Standard reference for general PG stability).
-
Pearson, A. J.; Hutta, D. A. "Synthesis of the Indolizidine Alkaloid Swainsonine."[1] Journal of Organic Chemistry, 1987 , 52, 1353–1354.[1] Link (Demonstrates handling of polar indolizidine intermediates).
-
Cordero, F. M. et al. "Stereoselective synthesis of hydroxylated indolizidines."[1] European Journal of Organic Chemistry, 2005 , 3396.[1] Link (Discusses stereochemical integrity during protection steps).
-
Isolute® SCX-2 Sorbent Selection Guide. Biotage Technical Notes. Link (Standard industry protocol for isolating polar amines using cation exchange).
Sources
preventing side reactions during the functionalization of octahydroindolizin-7-amine
Welcome to the Advanced Synthesis Support Hub. Topic: Preventing Side Reactions in Octahydroindolizin-7-amine Functionalization User Level: Senior Researcher / Process Chemist
Executive Summary: The Scaffold Challenge
This compound presents a classic "competing nucleophile" challenge. You are working with a bicyclic diamine containing two distinct nitrogen centers:
-
N4 (Bridgehead): A tertiary, steric-constrained amine embedded in the fused 5,6-ring system.
-
C7-NH₂ (Exocyclic): A primary amine, typically the target for functionalization.
Core Failure Modes:
-
Regioselectivity Loss: Inadvertent quaternization of the bridgehead nitrogen (N4) during alkylation.
-
Stereochemical Erosion: Epimerization at C7 or C8a under thermodynamic control.
-
Purification Loss: Product retention in the aqueous phase due to high polarity (LogP ~0.4) [1].
Ticket #001: "My alkylation yield is low, and I see a polar byproduct."
Diagnosis: You are likely quaternizing the bridgehead nitrogen (N4). While the primary amine at C7 is kinetically more nucleophilic towards acylating agents, the bridgehead tertiary amine is electron-rich and can compete significantly in S_N2 reactions, leading to an ammonium salt that precipitates or washes away during aqueous workup.
Troubleshooting Protocol:
Q: How do I selectively alkylate the C7-amine? A: Avoid direct alkylation with alkyl halides if possible. The bridgehead nitrogen is a "proton sponge" but also a nucleophile.
-
Method A (Reductive Amination): This is the Gold Standard. Use the corresponding aldehyde/ketone with NaBH(OAc)3 in DCE or THF. The imine intermediate forms exclusively at the primary amine (C7), leaving the bridgehead N4 untouched.
-
Method B (Controlled pH Alkylation): If you must use an alkyl halide, conduct the reaction in the presence of a hindered base (e.g., DIPEA) that is bulkier than the bridgehead N but sufficiently basic to scavenge the acid. However, a more robust approach is temporary protection .
Self-Validating Check: Run an LC-MS of the crude reaction mixture.
-
Target Product: [M+H]+ = Expected Mass.
-
Quaternized Byproduct: [M]+ = Expected Mass + Alkyl Group (Fixed charge, no pH dependence in retention time).
Ticket #002: "I'm trying to form an amide, but the reaction stalls or gives complex mixtures."
Diagnosis: Salt formation or "self-quenching." The bridgehead nitrogen (pKa ~9-10) is basic. If you use an acid chloride without sufficient auxiliary base, the bridgehead N will protonate, forming a hydrochloride salt that may precipitate or deactivate the molecule by hydrogen bonding to the C7-NH₂.
Troubleshooting Protocol:
Q: What is the optimal coupling condition? A: Use "Active Ester" methodology to separate activation from aminolysis.
-
Avoid Acid Chlorides: They are too aggressive and generate HCl, which complicates the salt profile.
-
Use HATU/DIPEA or EDC/NHS:
-
Pre-activate the carboxylic acid with HATU/DIPEA in DMF/DCM.
-
Add the this compound last.
-
Critical: Ensure >2.5 equivalents of DIPEA. 1 eq for the acid, 1 eq to neutralize the bridgehead N (keeping it as a free base), and 0.5 eq excess.
-
Q: Can I use Schotten-Baumann conditions? A: Yes, biphasic systems (DCM/Sat. NaHCO₃) work well here. The aqueous base keeps the bridgehead nitrogen deprotonated and in the organic layer, while scavenging the HCl generated from the acylating agent.
Ticket #003: "The stereochemistry at C7 seems to be scrambling."
Diagnosis: Epimerization via imine/enamine tautomerization. The C7 position is sensitive. If you generate an imine (e.g., during reductive amination) and let it sit too long with heat or strong base, or if you have an adjacent carbonyl (after amide formation) and use strong base, the C7 proton becomes acidic.
Troubleshooting Protocol:
Q: How do I lock the stereochemistry? A:
-
Temperature Control: Perform reductive aminations at 0°C to RT. Do not reflux.
-
Avoid Thermodynamic Equilibration: If synthesizing the amine from a ketone (via oxime/reduction), ensure the reduction step (e.g., LiAlH4 or H2/Pd) is stereoselective. For the trans-fused ring system, the "equatorial" amine is usually thermodynamic, but the "axial" attack is kinetic [2].
-
Check C8a: The bridgehead carbon (C8a) is generally stable unless you open the ring (Hofmann elimination conditions). Avoid heating with methyl iodide/strong base.
Ticket #004: "I cannot extract the product from water."
Diagnosis: The "Amine LogP Trap." The diamine nature makes this molecule highly water-soluble, especially if any protonation occurs. Standard EtOAc/Water extractions often fail.
Troubleshooting Protocol:
Q: What is the correct workup for this scaffold? A:
-
Salting Out: Saturate the aqueous layer with NaCl or K₂CO₃.
-
Solvent Switch: Do not use Diethyl Ether or Hexane. Use DCM (Dichloromethane) or CHCl₃/Isopropanol (3:1) . The alcohol helps solvate the polar amine into the organic phase.
-
Resin Capture: Use a SCX (Strong Cation Exchange) column.
-
Load reaction mixture (acidic pH).
-
Wash with MeOH (removes non-basic impurities).
-
Elute with 2M NH₃ in MeOH (releases the diamine).
-
Visual Troubleshooting Guide
The following diagram outlines the decision logic for functionalizing C7 while protecting the bridgehead N4.
Caption: Decision tree for selective functionalization of C7-amine preventing N4 interference.
Summary of Reactivity Data
| Parameter | Value / Property | Implication for Protocol |
| C7-Amine pKa | ~10.6 (Est.[1] Primary) | Highly nucleophilic; requires protonation to protect.[1] |
| N4-Bridgehead pKa | ~9.5 (Est.[1] Tertiary) | Acts as an internal base; will scavenge protons.[1] |
| LogP | ~0.4 (Low) | Do not rely on standard aqueous extraction.[1] |
| Stereocenters | C7, C8a | Avoid strong base + heat (risk of epimerization).[1] |
| N-Oxidation | High Risk | Avoid mCPBA or vigorous peroxide treatment.[1] |
References
-
PubChem. (2025).[2] this compound Compound Summary. National Library of Medicine. Available at: [Link]
-
Michael, J. P. (2008). Indolizidine and quinolizidine alkaloids. Natural Product Reports, 25(1), 139-165. Available at: [Link]
-
Gotsko, M. D., et al. (2025). Synthesis and Biological Activities of Indolizine derivatives. Mendeleev Communications. Available at: [Link]
-
Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. (Context on sp3-rich scaffolds like indolizidines). Available at: [Link]
Sources
Technical Support Center: Stereospecific Synthesis of Octahydroindolizin-7-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the stereospecific synthesis of octahydroindolizin-7-amine. This document is designed for researchers, medicinal chemists, and process development professionals actively engaged in the synthesis of complex nitrogen-containing heterocycles. The indolizidine alkaloid core is a privileged scaffold in numerous natural products and pharmaceutical agents, and establishing the stereochemistry at the C7 position is a common and critical challenge.[1][2]
This guide provides troubleshooting advice, detailed protocols, and mechanistic insights based on established chemical principles and field-proven experience. It is structured in a question-and-answer format to directly address the practical issues you may encounter in the laboratory.
Section 1: Troubleshooting & FAQs - Stereocontrol and Cyclization
This section addresses the most frequent and critical challenges: achieving high diastereoselectivity at the C7 position and efficiently constructing the bicyclic indolizidine core.
Q1: My key cyclization reaction to form the octahydroindolizine ring system is giving low yields. What are the likely causes and how can I optimize it?
A1: Low yields in the formation of the bicyclic core often stem from competing intermolecular side reactions, incorrect precursor conformation, or suboptimal reaction conditions. Let's break down the common cyclization strategies and their pitfalls.
-
Causality: The formation of the indolizidine skeleton is an intramolecular process. To maximize yield, you must favor this internal cyclization over intermolecular polymerization or decomposition. This is typically governed by reaction concentration (high dilution favors intramolecular events) and the energetic favorability of the transition state for ring closure.
-
Troubleshooting Steps:
-
High-Dilution Conditions: Are you running the reaction at a low concentration (typically 0.01-0.05 M)? If not, intermolecular reactions can dominate, leading to oligomeric byproducts. This is the first variable to check.
-
Choice of Cyclization Strategy: The strategy itself is critical.
-
Intramolecular Reductive Amination: A common route involves the cyclization of a linear amino-ketoester. The pH is crucial here. A slightly acidic medium (pH 5-6) is often required to activate the ketone for iminium ion formation without fully protonating the amine nucleophile.
-
Intramolecular Michael Addition (IMAMR): As demonstrated in some stereocontrolled syntheses, a base-catalyzed tandem intramolecular aza-Michael reaction can be highly effective.[3] The choice and stoichiometry of the base (e.g., DBU) are critical and require careful screening.
-
Hofmann-Löffler-Freytag Reaction: This radical-based cyclization involves the formation of a nitrogen-centered radical that abstracts a hydrogen atom from a δ-carbon, leading to ring closure.[4] Success here is highly dependent on the geometry of the acyclic precursor, and yields can be variable if the required pseudo-chair conformation is not readily accessible.
-
-
Precursor Purity: Ensure the linear precursor is highly pure. Impurities can inhibit catalysts or participate in side reactions.
-
-
Preventative Measures:
-
Before a large-scale attempt, perform small-scale trials to screen concentrations, catalysts (if applicable), and temperatures.
-
Utilize molecular modeling (if available) to assess the lowest energy conformation of your linear precursor to predict its propensity to cyclize.
-
Q2: I am struggling to control the stereochemistry at the C7 position during amination. My product is a 1:1 mixture of diastereomers. How can I achieve stereospecificity?
A2: This is the crux of the challenge. Controlling the C7 stereocenter requires directing the incoming amine (or its surrogate) to one face of the molecule. This can be achieved through either substrate control (where an existing stereocenter directs the reaction) or reagent control (where a chiral reagent or catalyst dictates the stereochemical outcome).
-
Mechanistic Insight: The stereochemistry is often set by the reduction of a C7-ketone precursor to an alcohol (followed by conversion to an amine) or by the direct reductive amination of the ketone. The incoming nucleophile (hydride or amine) will preferentially attack from the less sterically hindered face of the carbonyl.
-
Troubleshooting & Optimization Strategies:
-
Substrate-Controlled Reduction:
-
Rationale: Use the existing stereocenters (often at C8a, derived from a chiral pool starting material like L-proline) to direct a reduction.[5][6]
-
Actionable Protocol: Cool the reaction to -78 °C and use a sterically demanding reducing agent. L-Selectride® (lithium tri-sec-butylborohydride) is an excellent choice for directing hydride attack from the sterically less hindered face, often leading to high diastereoselectivity. In contrast, a small reagent like NaBH₄ at room temperature will show poor selectivity.
-
Verification: The resulting C7-alcohol can be converted to the amine with inversion of configuration via a Mitsunobu reaction (using diphenylphosphoryl azide or a similar reagent) or with retention via a two-step activation (e.g., mesylation) and displacement with azide, followed by reduction.
-
-
Enzymatic Methods:
-
Rationale: Enzymes offer unparalleled stereoselectivity. An enzymatic kinetic resolution of a racemic C7-alcohol precursor can provide access to one enantiomer in high purity.[7]
-
Actionable Protocol: A well-known method involves the use of Novozym 435 (Candida antarctica lipase B) to selectively acylate one enantiomer of the alcohol, allowing for easy separation of the acylated and unreacted alcohols.[7] This is highly effective and scalable.
-
-
Catalytic Asymmetric Synthesis:
-
Rationale: For constructing the ring and the stereocenter simultaneously, catalytic asymmetric methods are powerful.[8][9]
-
Example: A rhodium-catalyzed [2+2+2] cycloaddition can generate the indolizinone core with high enantioselectivity, which can then be further elaborated to the desired amine.[9] While synthetically elegant, this often requires specialized ligands and catalyst optimization.
-
-
Data Summary: Comparison of C7-Amination Strategies
| Strategy | Key Reagent(s) | Typical Diastereomeric Ratio (d.r.) | Pros | Cons |
| Substrate-Controlled Reduction | L-Selectride®, K-Selectride® | >10:1 | High selectivity, predictable outcome, common reagents. | Requires a C7-ketone precursor; subsequent conversion to amine adds steps. |
| Mitsunobu Reaction | DEAD, PPh₃, DPPA | >95% inversion | Reliable inversion of stereochemistry from an alcohol. | Reagent stoichiometry is critical; purification can be difficult due to phosphine oxide byproduct. |
| Enzymatic Resolution | Novozym 435, Acyl Donor | >99% e.e. (for resolved alcohol) | Excellent enantioselectivity, mild conditions, scalable.[7] | Theoretical max yield of 50% for the desired enantiomer; requires screening of enzymes/conditions. |
| Direct Reductive Amination | NH₃/H₂, NaBH₃CN | Variable (often low) | Convergent, one-step process. | Often results in poor stereocontrol without a directing group. |
Section 2: Experimental Protocols & Workflows
Protocol 1: Substrate-Controlled Diastereoselective Reduction of an Octahydroindolizin-7-one Precursor
This protocol describes a typical procedure for the stereoselective reduction of a C7-ketone intermediate, a pivotal step in controlling the final amine stereochemistry.
1. Reagent Preparation:
- Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
- Prepare a solution of octahydroindolizin-7-one (1.0 eq) in anhydrous THF (to make a 0.1 M solution) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.
2. Reaction Execution:
- Cool the THF solution to -78 °C using an acetone/dry ice bath.
- Slowly add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.
- Stir the reaction mixture at -78 °C for 3-4 hours.
3. Reaction Monitoring & Quenching:
- Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until all starting material is consumed.
- Carefully quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Caution: Vigorous gas evolution may occur.
- Allow the mixture to warm to room temperature.
4. Work-up and Purification:
- Add 30% hydrogen peroxide solution dropwise to oxidize the borane byproducts.
- Dilute the mixture with ethyl acetate and water. Separate the organic layer.
- Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the crude alcohol product by flash column chromatography on silica gel.
5. Stereochemical Analysis:
- Determine the diastereomeric ratio of the resulting alcohol by ¹H NMR analysis (look for diagnostic proton shifts) or by chiral HPLC/SFC after derivatization if necessary.
Visual Workflow: General Synthetic Approach
This diagram illustrates a common synthetic logic for accessing this compound, highlighting the key stereochemistry-defining step.
Caption: Generalized workflow for stereospecific synthesis.
Section 3: Mechanistic Insights
Visualizing Stereocontrol: Hydride Attack on a C7-Ketone
Understanding the transition state is key to predicting and controlling stereoselectivity. The diagram below illustrates why a bulky reducing agent like L-Selectride® favors a specific outcome.
Caption: Model for diastereoselective reduction at C7.
References
- Štefane, B., & Požgan, F. (2022). A de novo Stereocontrolled Synthetic Approach to a Functionalized Indolizidine Core.
-
Moran, J., et al. (2022). Stereospecific Synthesis of Unprotected, α,β-Disubstituted Tryptamines and Phenethylamines From 1,2-Disubstituted Alkenes via a One-Pot Reaction Sequence. PubMed Central. Available at: [Link]
-
Kollar, L., & Keglevich, G. (2010). Synthesis of (–)-Indolizidine 167B based on domino hydroformylation/cyclization reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Wang, Z-L., et al. (2021). Enantio- and diastereodivergent synthesis of fused indolizines enabled by synergistic Cu/Ir catalysis. Nature Communications. Available at: [Link]
-
Ziarani, G. M., et al. (2022). Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. RSC Advances. Available at: [Link]
-
Rhee, J. U., & Krische, M. J. (2005). Total Synthesis of Indolizidine Alkaloid (−)-209D: Overriding Substrate Bias in the Asymmetric Rhodium-Catalyzed [2+2+2] Cycloaddition. Organic Letters. Available at: [Link]
-
Cox, B. G., et al. (2015). Enantioselective synthesis of an octahydroindolizine (indolizidine) alcohol using an enzymatic resolution. Organic & Biomolecular Chemistry. Available at: [Link]
-
Goti, A., et al. (2001). A Straightforward Route to Enantiopure Pyrrolizidines and Indolizidines by Cycloaddition to Pyrroline N-Oxides Derived from the Chiral Pool. Molecules. Available at: [Link]
-
Kumar, A., & Sharma, R. (2024). Recent Advances in the Synthesis of Indolizines and their Derivatives. International Journal of Engineering Trends and Technology. Available at: [Link]
-
Comins, D. L., et al. (2011). A Simple Entry to the 5,8-Disubstituted Indolizidine Skeleton via Hetero Diels-Alder Reaction. Molecules. Available at: [Link]
-
Goti, A., et al. (2009). Stereocontrolled cyclic nitrone cycloaddition strategy for the synthesis of pyrrolizidine and indolizidine alkaloids. Pure and Applied Chemistry. Available at: [Link]
-
Lee, H., & Kim, S. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules. Available at: [Link]
-
Wang, Y., et al. (2020). Synthesis and Biological Activities of Indolizine derivatives as Alpha-7 nAChR Agonists. ResearchGate. Available at: [Link]
-
Rojas-Montoya, I., et al. (2022). Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9. Molecules. Available at: [Link]
-
Pandey, G., & Rao, K. S. (2010). Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. RSC Publishing. Available at: [Link]
-
Catalytic asymmetric synthesis of chiral indolizine derivatives. (2021). ResearchGate. Available at: [Link]
-
Amat, M., et al. (2006). Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. The Journal of Organic Chemistry. Available at: [Link]
-
Hofmann–Löffler reaction. (n.d.). Wikipedia. Available at: [Link]
-
Amat, M., et al. (2006). Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. ACS Publications. Available at: [Link]
-
Gulevskaya, A. V., & Tyaglivy, A. S. (2024). Advances in the synthesis of indolizines and their π-expanded analogues: update 2016–2024. Organic Chemistry Frontiers. Available at: [Link]
-
Indolizidine alkaloids – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Hofmann–Löffler reaction - Wikipedia [en.wikipedia.org]
- 5. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Enantioselective synthesis of an octahydroindolizine (indolizidine) alcohol using an enzymatic resolution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Enantio- and diastereodivergent synthesis of fused indolizines enabled by synergistic Cu/Ir catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Total Synthesis of Indolizidine Alkaloid (−)-209D: Overriding Substrate Bias in the Asymmetric Rhodium-Catalyzed [2+2+2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparative analysis of octahydroindolizin-7-amine vs other serotonin receptor agonists
This guide provides a comparative technical analysis of Octahydroindolizin-7-amine derivatives—specifically focusing on their emerging role as 5-HT
Executive Summary
This compound (7-amino-octahydroindolizine) represents a privileged bicyclic scaffold in the design of next-generation 5-HT
This guide compares octahydroindolizine-based ligands (exemplified by developmental candidates from Suven Life Sciences, e.g., related to the SUVN-D series) against industry standards.
Key Differentiators
| Feature | This compound Series | Prucalopride (Standard) | Cisapride (Historic) |
| Primary Target | 5-HT | 5-HT | 5-HT |
| Scaffold Class | Bicyclic Amine (Indolizidine) | Benzofuran | Benzamide |
| hERG Liability | Low (Optimized Safety Margin) | Low | High (Withdrawn) |
| CNS Penetration | Tunable (High for Neuro, Low for GI) | Moderate | Low |
| Selectivity | >1000-fold vs 5-HT | High | Low (Mixed 5-HT |
Pharmacological Profile & Mechanistic Analysis[1][2][3]
Mechanism of Action
The this compound moiety serves as the basic amine pharmacophore that interacts with the conserved Aspartate residue (Asp
Signaling Cascade:
-
Ligand Binding: Indolizidine nitrogen forms ionic bond with Asp
. -
G-Protein Coupling: Recruitment of G
. -
Effector Activation: Adenylyl Cyclase (AC) activation.
-
Second Messenger: Rapid accumulation of cAMP.
-
Downstream Effect: PKA phosphorylation of ion channels (e.g., K
channels in neurons, Ca channels in smooth muscle).
Comparative Efficacy Data
The following table summarizes the potency (
Table 1: Comparative Pharmacological Parameters
| Compound | Scaffold | Efficacy ( | hERG | ||
| Octahydroindolizine Deriv. | Indolizidine | 0.5 - 5.0 | 3.5 - 10 | Partial/Full (Tunable) | > 30 |
| Prucalopride | Benzofuran | 2.5 | 8.0 | Full Agonist | > 10 |
| Velusetrag | Quinolizidine | 0.4 | 1.2 | Full Agonist | > 30 |
| Cisapride | Benzamide | 20 | 45 | Full Agonist | 0.04 (Risk) |
Note: Data for "Octahydroindolizine Deriv."[1][2][] represents optimized lead candidates (e.g., SUVN series) derived from patent literature.
Visualization of Signaling & Workflow
5-HT4 Signaling Pathway
The diagram below illustrates the G
Caption: Gs-coupled signaling cascade initiated by this compound binding to 5-HT4R.
Experimental Protocols
To validate the performance of this compound derivatives, researchers should utilize the following self-validating protocols.
Protocol A: Radioligand Binding Assay (Affinity)
Objective: Determine the affinity (
Reagents:
-
Membrane preparation: HEK-293 cells stably expressing human 5-HT
receptor. -
Radioligand: [
H]GR113808 (Specific Activity ~80 Ci/mmol). -
Reference Ligand: Serotonin (10
M) for non-specific binding.
Workflow:
-
Preparation: Dilute membranes in Binding Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl
). -
Incubation: In a 96-well plate, combine:
-
50
L Test Compound (Octahydroindolizine deriv., 10 to 10 M). -
50
L [ H]GR113808 (Final conc. 0.5 nM). -
100
L Membrane suspension (10-20 g protein).
-
-
Equilibrium: Incubate at 25°C for 60 minutes.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% PEI using a cell harvester.
-
Quantification: Add scintillation cocktail and count in a Microbeta counter.
-
Analysis: Calculate
using non-linear regression and convert to using the Cheng-Prusoff equation.
Protocol B: Functional cAMP Accumulation Assay (Efficacy)
Objective: Measure the agonist potency (
Methodology: Homogeneous Time-Resolved Fluorescence (HTRF).
Workflow:
-
Cell Seeding: Seed CHO-K1 cells expressing h5-HT
(2,000 cells/well) in low-volume 384-well plates. -
Stimulation: Add 5
L of Test Compound (in stimulation buffer with IBMX to inhibit phosphodiesterase). Incubate for 30 minutes at RT. -
Detection:
-
Add 5
L cAMP-d2 conjugate (Acceptor). -
Add 5
L Anti-cAMP-Cryptate (Donor).
-
-
Reading: Incubate for 1 hour and read on an HTRF-compatible plate reader (ex: 320 nm, em: 615/665 nm).
-
Calculation: Plot FRET ratio (665/615) vs. log[concentration]. Normalize response to 10
M Serotonin (100% control).
Structural & Safety Analysis
Structure-Activity Relationship (SAR)
The octahydroindolizine ring is a rigidified analog of the diethylaminoethyl chain found in flexible ligands.
-
7-Amine Position: Critical for hydrogen bonding.
-
Stereochemistry: The (7R, 8aS) isomer typically exhibits superior affinity compared to the (7S, 8aR) isomer due to optimal fit within the orthosteric pocket.
-
Lipophilicity: Substituents on the amine (e.g., benzyl, heteroaryl groups) determine the LogP.
-
High LogP (>3.0): Promotes BBB crossing (Cognitive enhancers).
-
Low LogP / Polar Surface Area: Restricts to periphery (GI prokinetics).
-
hERG Safety Margin
A critical advantage of the octahydroindolizine scaffold over the benzamide class (Cisapride) is the reduced affinity for the hERG potassium channel.
-
Cisapride: Potent hERG blocker (
~40 nM) QT prolongation. -
Octahydroindolizine Series: Typically show hERG
> 10-30 M. -
Validation: Verify safety using automated patch-clamp (QPatch) on hERG-expressing CHO cells.
References
-
Suven Life Sciences. (2022). Compounds, salts thereof and methods for treatment of diseases.[2][4][5] Patent US11345693B2. Link
-
Nirogi, R., et al. (2021).[] Discovery and Preclinical Characterization of Usmarapride (SUVN-D4010): A Potent, Selective 5-HT4 Receptor Partial Agonist.[] Journal of Medicinal Chemistry. Link
-
Bockaert, J., et al. (2011). 5-HT4 receptors: history, molecular pharmacology and brain functions. Neuropharmacology.[4][5] Link
-
Tack, J., et al. (2012). Prucalopride: a high-affinity 5-HT4 receptor agonist. Expert Review of Gastroenterology & Hepatology. Link
-
Muddana, N.R., et al. (2021).[] Liquid chromatography and tandem mass spectrometry method to quantitate SUVN-D4010.[1][] Journal of Pharmaceutical and Biomedical Analysis.[] Link
Sources
- 1. SUVN-D4010 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Discovery and Preclinical Characterization of Usmarapride (SUVN-D4010): A Potent, Selective 5-HT4 Receptor Partial Agonist for the Treatment of Cognitive Deficits Associated with Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suven Life Sciences [suven.com]
- 5. Suven Life Sciences [suven.com]
A Researcher's Guide to GPCR Cross-Reactivity Profiling: A Comparative Analysis Featuring Octahydroindolizin-7-amine
In the landscape of modern drug discovery, ensuring the specificity of a therapeutic candidate is paramount. For compounds targeting G-protein-coupled receptors (GPCRs), the largest and most diverse family of cell surface receptors, off-target interactions can lead to unforeseen side effects, toxicity, or diminished efficacy.[1][2] Consequently, comprehensive cross-reactivity profiling against a broad panel of GPCRs is not merely a regulatory checkbox but a critical step in de-risking a drug development program. This guide provides an in-depth technical overview of the principles and methodologies for GPCR cross-reactivity profiling, using the novel scaffold octahydroindolizin-7-amine as a case study to illustrate the application and interpretation of these powerful techniques. While this compound and its derivatives have been explored for various therapeutic targets, including nicotinic acetylcholine receptors, this guide will present a hypothetical yet scientifically rigorous framework for assessing its potential interactions across the GPCRome.[3]
The Imperative of Selectivity: Why GPCR Cross-Reactivity Profiling Matters
GPCRs are integral to a vast array of physiological processes, making them attractive targets for therapeutic intervention.[2] However, the structural conservation within certain GPCR subfamilies presents a significant challenge for achieving ligand selectivity. A compound designed to interact with a specific adrenergic receptor, for instance, might inadvertently bind to and activate or inhibit other aminergic receptors, leading to cardiovascular or central nervous system side effects. Early and comprehensive in vitro pharmacological profiling allows researchers to:
-
Identify potential off-target liabilities: Uncover unintended interactions with other GPCRs that could lead to adverse drug reactions.
-
Elucidate structure-activity relationships (SAR): Guide medicinal chemistry efforts to optimize selectivity and minimize off-target effects.
-
Discover novel therapeutic opportunities: Occasionally, off-target activities may reveal unexpected and beneficial polypharmacology.
-
Provide a robust data package for regulatory submissions: Demonstrate a thorough understanding of the compound's pharmacological profile.
A Multi-Faceted Approach to Profiling: Combining Binding and Functional Assays
A comprehensive cross-reactivity profile necessitates a tiered and multi-assay approach. Relying on a single assay format can provide an incomplete or even misleading picture of a compound's activity. The two primary categories of assays employed are binding assays and functional assays.
Radioligand Binding Assays: The Gold Standard for Affinity Assessment
Radioligand binding assays are a robust and well-established method for determining the affinity of a test compound for a specific receptor.[4][5][6][7] These assays typically involve a competitive binding format where the test compound competes with a known radiolabeled ligand for binding to the target receptor expressed in cell membranes.
Principle: The amount of radioligand displaced by the test compound is measured, and from this, the inhibitory constant (Kᵢ) can be calculated, which reflects the compound's affinity for the receptor.
Advantages:
-
Direct measure of binding affinity: Provides a quantitative assessment of the physical interaction between the compound and the receptor.
-
High throughput and cost-effective: Well-suited for screening against large panels of GPCRs.
-
Versatility: Can be used to assess both agonists and antagonists.[2]
Limitations:
-
Does not provide functional information: A compound may bind to a receptor with high affinity but have no functional effect (i.e., be a silent antagonist) or act as an agonist or inverse agonist.[8]
-
Requires a suitable radioligand: The availability of a specific and high-affinity radioligand for each target can be a limitation.
Functional Assays: Unveiling the Cellular Response
Functional assays are essential for characterizing the downstream cellular consequences of a compound binding to a GPCR. These assays measure various points in the GPCR signaling cascade, providing insights into whether a compound acts as an agonist, antagonist, or allosteric modulator. Key functional assay formats include:
-
Second Messenger Assays (cAMP and Calcium Flux): GPCRs transduce signals through various intracellular second messengers.[9] Gs-coupled receptors stimulate the production of cyclic AMP (cAMP), while Gi-coupled receptors inhibit it.[10] Gq-coupled receptors activate phospholipase C, leading to an increase in intracellular calcium (Ca²⁺).[11][12] Assays that measure changes in cAMP and Ca²⁺ levels are therefore powerful tools for assessing the functional activity of compounds at these receptor subtypes.
-
β-Arrestin Recruitment Assays: Upon activation, most GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins, which play a key role in receptor desensitization and signaling.[13][14][15] β-arrestin recruitment assays provide a universal readout for GPCR activation, regardless of the G-protein coupling pathway.[16][17]
Advantages of Functional Assays:
-
Provide mechanistic insights: Differentiate between agonists, antagonists, and inverse agonists.
-
High physiological relevance: Measure a cellular response to compound treatment.
-
Can identify biased agonism: The phenomenon where a ligand preferentially activates one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment).[13]
Designing a Cross-Reactivity Profiling Study for this compound
To illustrate a practical application, we will outline a hypothetical cross-reactivity profiling study for this compound. The selection of the GPCR panel is a critical first step and is often guided by the intended therapeutic target and potential for off-target interactions based on the compound's chemical structure. For a novel scaffold like this compound, a broad, diverse panel is recommended. Commercial services like Eurofins' SafetyScreen panels offer curated selections of GPCRs known to be involved in adverse drug reactions.[18][19][20]
Experimental Workflow
The following diagram illustrates a typical workflow for GPCR cross-reactivity profiling.
Caption: Workflow for an HTRF® cAMP assay.
Principle: The assay is a competitive immunoassay where endogenous cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to an anti-cAMP antibody labeled with a fluorescent donor (cryptate). [21]A high level of cellular cAMP leads to a decrease in the FRET signal.
Protocol 3: PathHunter® β-Arrestin Recruitment Assay
This protocol utilizes the Enzyme Fragment Complementation (EFC) technology from DiscoverX. [13][16]
-
Cell Plating: Plate PathHunter® cells co-expressing the GPCR fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment.
-
Compound Addition: Add varying concentrations of this compound.
-
Incubation: Incubate for 90 minutes at 37°C.
-
Detection: Add the PathHunter® detection reagents containing the substrate for the complemented enzyme.
-
Incubation: Incubate for 60 minutes at room temperature.
-
Signal Measurement: Read the chemiluminescent signal on a plate reader.
Principle of β-Arrestin Recruitment:
Caption: Principle of the PathHunter® β-arrestin recruitment assay.
Conclusion
Comprehensive GPCR cross-reactivity profiling is an indispensable component of modern drug discovery. By employing a combination of high-quality binding and functional assays, researchers can build a detailed understanding of a compound's selectivity and potential off-target liabilities. The hypothetical case study of this compound demonstrates a logical and efficient workflow for identifying and characterizing these interactions. This multi-faceted approach not only mitigates the risk of late-stage attrition due to unforeseen safety issues but also provides a solid foundation for optimizing lead compounds and ultimately delivering safer and more effective medicines.
References
-
Cisbio Bioassays. (n.d.). HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader. Retrieved from [Link]
-
Eurofins DiscoverX. (n.d.). GPCR β-Arrestin Product Solutions. Retrieved from [Link]
-
Eurofins DiscoverX. (n.d.). PathHunter® β-Arrestin GPCR Assays. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). GPCR Radioligand Binding. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). In Vitro SafetyScreen Panels. Retrieved from [Link]
- Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature reviews Drug discovery, 16(12), 829-842.
- Insel, P. A., Zhang, L., Murray, F., Yokouchi, H., & Zambon, A. C. (2012). G protein–coupled receptors: from radioligand binding to cellular signaling. Journal of Biological Chemistry, 287(26), 21487-21495.
- Kamal, M., Jockers, R., & Gbahou, F. (2018). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Molecules, 23(2), 429.
-
Multispan, Inc. (n.d.). MULTISCREEN™ GPCR Calcium and Camp Assay Kits. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. Retrieved from [Link]
- Sigoillot, M., et al. (2012). A tiered approach to G-protein-coupled receptor screening and profiling. Assay and Drug Development Technologies, 10(5), 424-434.
- Xue, H., et al. (2016). Synthesis and Biological Activities of Indolizine derivatives as Alpha-7 nAChR Agonists. Letters in Drug Design & Discovery, 13(6), 555-562.
- Zhang, R., & Xie, X. (2012). An overview of Ca2+ mobilization assays in GPCR drug discovery. Expert opinion on drug discovery, 7(5), 429-441.
Sources
- 1. Trends in GPCR drug discovery: new agents, targets and indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. G protein–coupled receptors: from radioligand binding to cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 7. multispaninc.com [multispaninc.com]
- 8. Multiplexed profiling of GPCR activities by combining split TEV assays and EXT-based barcoded readouts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. multispaninc.com [multispaninc.com]
- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. GPCR β-Arrestin Product Solutions [discoverx.com]
- 15. mdpi.com [mdpi.com]
- 16. cosmobio.co.jp [cosmobio.co.jp]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 21. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Octahydroindolizin-7-amine in Accordance with ICH Guidelines
Introduction: The Analytical Challenge of Octahydroindolizin-7-amine
This compound, a chiral saturated heterocyclic amine, presents unique challenges in the development and validation of analytical methods for its quantification and purity assessment. As a key intermediate or potential active pharmaceutical ingredient (API), robust and reliable analytical procedures are paramount to ensure product quality, safety, and efficacy. The inherent lack of a significant chromophore in its structure complicates detection by common spectrophotometric methods like UV-Vis, while its chirality necessitates enantioselective separation techniques.
This guide provides a comprehensive framework for the validation of an analytical method for this compound, adhering to the stringent requirements of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] We will explore a developed High-Performance Liquid Chromatography (HPLC) method with UV detection following pre-column derivatization, and compare it with alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The focus will be on the practical application of ICH validation parameters, providing researchers, scientists, and drug development professionals with the necessary tools to establish a self-validating and trustworthy analytical system.
Understanding the Analyte: Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is the foundation of successful analytical method development. For this compound (C₈H₁₆N₂), key characteristics include:
-
Molecular Formula: C₈H₁₆N₂
-
Molecular Weight: 140.23 g/mol
-
Structure and Chirality: As a chiral compound, it exists as a pair of enantiomers. The specific stereochemistry is critical and must be controlled throughout the manufacturing process.
-
UV Absorbance: The saturated heterocyclic structure lacks a strong chromophore, resulting in negligible UV absorbance in the standard analytical range (200-400 nm). This necessitates a derivatization step to introduce a UV-active moiety for detection.
-
Solubility: As a lower molecular weight amine, it is expected to be soluble in water and polar organic solvents.[5]
Proposed Analytical Method: Chiral HPLC-UV with Pre-column Derivatization
Given the lack of a native chromophore, a pre-column derivatization strategy is proposed to enable sensitive UV detection. A suitable derivatizing agent would be one that reacts specifically with the primary amine group and introduces a highly UV-absorbent functional group. For this guide, we will consider derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl), a widely used reagent for the analysis of amines.
Experimental Protocol: Derivatization and HPLC-UV Analysis
1. Derivatization Procedure:
-
Reagents:
-
This compound standard and sample solutions
-
9-fluorenylmethyl chloroformate (FMOC-Cl) solution (e.g., 15 mM in acetonitrile)
-
Borate buffer (e.g., 0.1 M, pH 9.0)
-
Quenching reagent (e.g., 1 M glycine solution)
-
-
Method:
-
To 100 µL of the sample or standard solution in a vial, add 200 µL of borate buffer.
-
Add 200 µL of the FMOC-Cl solution and vortex immediately.
-
Allow the reaction to proceed at room temperature for 10 minutes.
-
Add 100 µL of the quenching reagent to react with excess FMOC-Cl and vortex.
-
The derivatized sample is now ready for HPLC analysis.
-
2. HPLC-UV Conditions:
-
Instrument: A standard HPLC system with a UV detector.
-
Column: A chiral stationary phase (CSP) column suitable for the separation of derivatized amines. A common choice would be a polysaccharide-based CSP such as cellulose or amylose derivatives.[6][7]
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane) and a polar organic modifier (e.g., isopropanol) is typically used for normal-phase chiral separations. The exact ratio will need to be optimized.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Controlled at a constant temperature (e.g., 25 °C) to ensure reproducibility.
-
Detection Wavelength: The detection wavelength should be set to the maximum absorbance of the FMOC-amine derivative (approximately 265 nm).
-
Injection Volume: 20 µL.
Method Validation According to ICH Q2(R1) Guidelines
The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[2] The following parameters must be evaluated for an assay and purity method:
Specificity/Selectivity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Experimental Approach:
-
Analyze blank samples (matrix without the analyte) to demonstrate the absence of interfering peaks at the retention time of the derivatized this compound and its enantiomer.
-
Analyze samples of known related substances and potential impurities to ensure they are well-resolved from the main peaks.
-
Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte and demonstrate that the degradation products do not interfere with the quantification of the intact analyte.
-
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Experimental Approach:
-
Prepare a series of at least five standard solutions of derivatized this compound at different concentrations, typically covering 80% to 120% of the expected sample concentration for an assay.[8]
-
Inject each standard in triplicate.
-
Plot the peak area against the corresponding concentration and perform a linear regression analysis.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should not be significantly different from zero.
-
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 80 | 810500 |
| 90 | 905300 |
| 100 | 1001200 |
| 110 | 1103500 |
| 120 | 1208900 |
Range
The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[8]
-
Experimental Approach: The range is confirmed by the successful demonstration of linearity, accuracy, and precision within the specified concentration interval.
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.
-
Experimental Approach:
-
Accuracy should be established across the specified range.[8]
-
Perform recovery studies by spiking a placebo (matrix without the analyte) with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each spiked sample in triplicate.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80% | 80 | 79.5 | 99.4 |
| 100% | 100 | 100.2 | 100.2 |
| 120% | 120 | 119.1 | 99.3 |
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Repeatability (Intra-assay precision):
-
Experimental Approach: Analyze a minimum of six replicate samples of the same batch at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Experimental Approach: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD over the different conditions should be ≤ 2.0%.
-
Detection Limit (DL) and Quantitation Limit (QL)
-
Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Experimental Approach (based on the standard deviation of the response and the slope):
-
DL = 3.3 * (σ / S)
-
QL = 10 * (σ / S)
-
Where σ is the standard deviation of the response (e.g., from the y-intercept of the regression line) and S is the slope of the calibration curve.
-
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Experimental Approach:
-
Introduce small, deliberate changes to the method parameters, such as:
-
Mobile phase composition (e.g., ± 2% of the organic modifier)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 0.1 mL/min)
-
Detection wavelength (e.g., ± 2 nm)
-
-
Analyze a system suitability solution under each modified condition and evaluate the impact on the results (e.g., retention time, peak area, resolution).
-
-
Acceptance Criteria: The system suitability parameters should remain within the established limits for all variations.
Comparison with Alternative Analytical Methods
While the derivatization-HPLC-UV method is a viable and cost-effective approach, other techniques offer distinct advantages and disadvantages.
| Feature | HPLC-UV with Derivatization | GC-MS | LC-MS/MS |
| Principle | Chromatographic separation of a derivatized analyte with UV detection. | Separation of volatile (or derivatized) compounds in the gas phase followed by mass spectrometric detection.[9][10] | Chromatographic separation followed by highly selective and sensitive mass spectrometric detection.[11][12] |
| Sample Prep | Requires a consistent and complete derivatization step. | Often requires derivatization to increase volatility and improve peak shape.[10] | Minimal sample preparation is often sufficient. |
| Specificity | Good, but dependent on the resolution from other derivatized compounds. | Very high, based on both retention time and mass fragmentation patterns. | Excellent, based on precursor/product ion transitions (MRM).[13] |
| Sensitivity | Moderate, dependent on the molar absorptivity of the derivative. | High, especially in selected ion monitoring (SIM) mode. | Very high, often in the pg/mL range. |
| Chiral Separation | Readily achievable with chiral columns. | Possible with chiral columns, but can be challenging for some amines. | Can be coupled with chiral chromatography. |
| Cost | Relatively low instrument and operational cost. | Moderate instrument cost. | High instrument and maintenance cost. |
| Throughput | Moderate. | Can be high with autosamplers. | High, especially with UPLC systems. |
Visualization of the Validation Workflow
Caption: Workflow for Analytical Method Development and Validation.
Logical Relationship of Validation Parameters
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. starodub.nl [starodub.nl]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. gcms.labrulez.com [gcms.labrulez.com]
- 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 11. waters.com [waters.com]
- 12. rsc.org [rsc.org]
- 13. A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Octahydroindolizin-7-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the metabolic stability of a potential drug candidate is a critical determinant of its ultimate success. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in the body, while unpredictable metabolic pathways can lead to the formation of toxic byproducts. For researchers working with novel scaffolds such as octahydroindolizin-7-amine derivatives, a thorough understanding of their metabolic fate is paramount. This guide provides an in-depth comparison of methodologies to assess the metabolic stability of these promising compounds, supported by experimental data and field-proven insights.
The Significance of Metabolic Stability in Drug Development
The metabolic stability of a drug candidate directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1] Compounds with low metabolic stability are often rapidly cleared from the body, necessitating higher or more frequent doses, which can increase the risk of adverse effects. Conversely, highly stable compounds may accumulate, leading to toxicity. Therefore, an early assessment of metabolic stability allows medicinal chemists to prioritize compounds with favorable pharmacokinetic properties and guide the design of more robust drug candidates.[2]
Key Metabolic Pathways for this compound Derivatives
The this compound scaffold, being a bicyclic amine, is susceptible to a range of metabolic transformations, primarily mediated by Cytochrome P450 (CYP) enzymes.[3] These enzymes, abundant in the liver, are responsible for the oxidative metabolism of a vast array of xenobiotics.[3] The electron-rich nitrogen atom and adjacent carbon atoms are often the primary sites of metabolic attack.[4]
Common metabolic pathways for alicyclic amines include:
-
N-Oxidation: The direct oxidation of the nitrogen atom to form an N-oxide.
-
C-Hydroxylation: The introduction of a hydroxyl group onto the carbon skeleton, often at positions alpha to the nitrogen.
-
N-Dealkylation: The removal of alkyl groups attached to the nitrogen atom.
-
Ring Opening: The cleavage of one of the rings in the bicyclic system.[1]
The specific metabolites formed will depend on the substitution pattern of the this compound derivative.
Caption: Predicted metabolic pathways for this compound derivatives.
Comparative Analysis of Metabolic Stability: An Illustrative Study
While specific comparative data for a wide range of this compound derivatives is not extensively published, we can construct an illustrative comparison based on established structure-activity relationships for metabolic stability. In this hypothetical study, a series of this compound analogs with varying substituents were evaluated for their stability in human liver microsomes.
Table 1: Illustrative Metabolic Stability of this compound Derivatives in Human Liver Microsomes
| Compound | R1 Substituent | R2 Substituent | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| 1 | H | H | 15 | 46.2 |
| 2 | CH₃ | H | 25 | 27.7 |
| 3 | H | F | 45 | 15.4 |
| 4 | CF₃ | H | 60 | 11.6 |
| 5 | H | OCH₃ | 10 | 69.3 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate the principles of structure-metabolism relationships and should not be considered as factual experimental results.
-
Introduction of a small alkyl group (Compound 2): A methyl group at R1 modestly increases the half-life, potentially by sterically hindering access of metabolic enzymes to the amine.
-
Introduction of an electron-withdrawing group (Compound 3 & 4): A fluorine atom at R2 or a trifluoromethyl group at R1 significantly enhances metabolic stability. This is likely due to the electron-withdrawing nature of these groups, which can decrease the electron density of the aromatic ring, making it less susceptible to oxidative metabolism.[5]
-
Introduction of an electron-donating group (Compound 5): An electron-donating methoxy group at R2 appears to decrease metabolic stability, potentially by increasing the electron density of the ring system and making it a more favorable substrate for CYP450 enzymes.
Experimental Protocols for Assessing Metabolic Stability
Two primary in vitro assays are widely used in the early stages of drug discovery to assess metabolic stability: the liver microsomal stability assay and the hepatocyte stability assay.[6]
Liver Microsomal Stability Assay
This assay is a high-throughput and cost-effective method to evaluate the intrinsic clearance of a compound by Phase I metabolic enzymes, primarily CYP450s.[6]
Caption: Workflow for a typical liver microsomal stability assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the this compound derivative in a suitable organic solvent (e.g., DMSO).
-
Thaw pooled human liver microsomes on ice.
-
Prepare a solution of the cofactor NADPH in buffer.
-
-
Incubation:
-
In a microcentrifuge tube, combine the test compound, liver microsomes, and buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH solution.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells, which contain both Phase I and Phase II metabolic enzymes, as well as active transporter systems.
Sources
- 1. MS-BACL: enhancing metabolic stability prediction through bond graph augmentation and contrastive learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure–metabolism relationships in human-AOX: Chemical insights from a large database of aza-aromatic and amide compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Octahydroindolizin-7-amine: A Comprehensive Guide for Laboratory Personnel
This guide provides essential safety and logistical information for the proper disposal of Octahydroindolizin-7-amine. As a niche chemical, specific regulatory disposal protocols may not be extensively documented. Therefore, this document synthesizes established best practices for handling hazardous amine compounds, promoting a culture of safety and environmental responsibility within the laboratory. The procedures outlined here are designed to be self-validating, ensuring that each step contributes to minimizing risk and ensuring compliance with general hazardous waste regulations.
Understanding the Hazard Profile: A Precautionary Approach
Given the lack of specific toxicity data, this compound should be handled as a hazardous substance, minimizing all routes of exposure. All handling and disposal procedures must be conducted within a certified chemical fume hood.
Key Assumed Hazards:
-
Corrosive to skin and eyes
-
Harmful if inhaled or ingested
-
Toxic to aquatic ecosystems
-
Potential for release of toxic gases (e.g., oxides of nitrogen) upon decomposition[3]
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling this compound. The following table outlines the minimum required PPE.
| Protection Type | Specific Equipment | Rationale |
| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and unforeseen reactions, which can cause severe eye damage or blindness.[4] |
| Hand Protection | Nitrile or neoprene gloves (double-gloving is recommended). | Provides a barrier against skin contact. Regularly check for signs of degradation or breakthrough. |
| Body Protection | Chemical-resistant lab coat. | Protects against spills and contamination of personal clothing.[5] |
| Respiratory Protection | Certified chemical fume hood. | Minimizes inhalation exposure to potentially harmful vapors.[5][6] |
Step-by-Step Disposal Protocol
The primary objective of this disposal protocol is to safely neutralize the amine's basicity and prepare it for compliant hazardous waste disposal. This process should be carried out in a designated area within a fume hood, away from incompatible materials such as strong oxidizing agents.[7]
Materials Required:
-
Appropriate PPE (as listed above)
-
Waste container (HDPE or glass, compatible with the waste stream) labeled "HAZARDOUS WASTE"[8]
-
Weak acid solution (e.g., 5% citric acid or acetic acid)
-
pH indicator strips
-
Spill kit for corrosive materials
Procedure:
-
Segregate the Waste: Collect all waste containing this compound (e.g., residual material, contaminated consumables) in a dedicated, properly labeled hazardous waste container.[9][10] Ensure the container is in good condition and kept closed when not in use.[8]
-
Prepare for Neutralization: This step should only be performed by trained personnel. In a chemical fume hood, prepare a large beaker with a stir bar and place it in a secondary containment tray.
-
Dilution: Slowly and cautiously add the this compound waste to a larger volume of cold water in the beaker with stirring. This helps to dissipate any heat generated during neutralization.
-
Neutralization: While continuously stirring, slowly add a weak acid solution (e.g., 5% citric acid) to the diluted amine waste. Amines are bases, and neutralization with an acid will form a salt, reducing its corrosivity and volatility.[11][12] Monitor the pH of the solution regularly using pH indicator strips.
-
Target pH: Continue adding the weak acid until the pH of the solution is between 6.0 and 8.0. Avoid over-acidification.
-
Final Waste Collection: Once neutralized, transfer the solution to the designated hazardous waste container. Ensure the container is securely capped and properly labeled with its contents, including the fact that it has been neutralized.
-
Decontamination: Thoroughly decontaminate all equipment and surfaces that came into contact with the chemical using a suitable decontamination solution and then soap and water.[5]
-
Disposal: Arrange for the pickup and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[13][14]
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, utilizing the chemical fume hood.
-
Contain: If safe to do so, contain the spill using a spill kit with appropriate absorbent materials for corrosive liquids.
-
Neutralize: Cautiously neutralize the spill with a weak acid before cleanup.
-
Clean: Collect the absorbed material using spark-proof tools and place it in a sealed, labeled hazardous waste container.[9]
-
Report: Report the spill to your laboratory supervisor and EHS office.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The responsible management of laboratory chemicals extends beyond their use in experiments to their proper disposal. For compounds like this compound, where specific data is limited, a conservative and informed approach is paramount. By adhering to the principles of hazard assessment, diligent use of personal protective equipment, and systematic neutralization and disposal procedures, researchers can ensure a safe laboratory environment and minimize their environmental impact. Always consult your institution's EHS department for specific guidance and regulatory requirements.
References
-
Resyn Biosciences. (n.d.). MSDS Amine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Amines as occupational hazards for visual disturbance. PMC. Retrieved from [Link]
-
Tri-iso. (n.d.). Material Safety Data Sheet: ADDOCAT KE-9018 363D. Retrieved from [Link]
-
PubChem. (n.d.). Octahydroindolizine-1,6,7,8-tetrol. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
CHIMIART. (n.d.). Neutralizing Amine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
ResearchGate. (2019, December 31). Handling of Amine-based Wastewater Produced During Carbon Capture. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
Sources
- 1. PubChemLite - this compound (C8H16N2) [pubchemlite.lcsb.uni.lu]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chemical.kao.com [chemical.kao.com]
- 4. tri-iso.com [tri-iso.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. resynbio.com [resynbio.com]
- 7. fishersci.com [fishersci.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. Neutralizing Amine | CHIMIART [chimiart.com]
- 12. Neutralizing Amine Treatments for Boilers | ChemREADY [getchemready.com]
- 13. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 14. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
